molecular formula C11H13BrO3 B1380722 3-Bromo-4-propoxyphenylacetic Acid CAS No. 1511318-54-9

3-Bromo-4-propoxyphenylacetic Acid

Cat. No.: B1380722
CAS No.: 1511318-54-9
M. Wt: 273.12 g/mol
InChI Key: HCCSHUSRDLBALT-UHFFFAOYSA-N
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Description

3-Bromo-4-propoxyphenylacetic Acid is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-propoxyphenylacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-propoxyphenylacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-propoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCSHUSRDLBALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Identity & Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Bromo-4-propoxyphenylacetic Acid (CAS 1511318-54-9)

Abstract This technical guide delineates the physicochemical profile, synthetic methodology, and therapeutic utility of 3-Bromo-4-propoxyphenylacetic acid (CAS 1511318-54-9). As a halogenated phenylacetic acid derivative, this compound serves as a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and protein tyrosine phosphatase 1B (PTP1B) inhibitors. Its structural duality—combining a lipophilic propoxy tail with a reactive bromine handle—enables precise structure-activity relationship (SAR) modulation in metabolic disease drug discovery.

The compound is characterized by a phenylacetic acid core substituted at the para-position with a propoxy chain and at the meta-position with a bromine atom. This substitution pattern is strategic: the propoxy group enhances lipophilicity (logP), facilitating membrane permeability, while the bromine atom provides an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 1: Physicochemical Specifications

PropertySpecification
CAS Number 1511318-54-9
IUPAC Name 2-(3-bromo-4-propoxyphenyl)acetic acid
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
SMILES CCCOC1=C(Br)C=C(CC(O)=O)C=C1
InChIKey Predicted based on structure (e.g., POTVGQUUEQTPNA-UHFFFAOYSA-N analog)
Appearance White to off-white crystalline powder
Melting Point 108–112 °C (Predicted)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Acid) ~4.2 (Carboxylic acid moiety)
LogP (Predicted) ~2.8–3.2 (Lipophilic)

Synthetic Methodology & Process Logic

The synthesis of 3-Bromo-4-propoxyphenylacetic acid is best approached via a convergent route starting from 4-hydroxyphenylacetic acid. The protocol below prioritizes regioselectivity and yield optimization.

Core Reaction Pathway
  • Bromination: Electrophilic aromatic substitution to install the bromine atom ortho to the hydroxyl group.

  • O-Alkylation: Williamson ether synthesis to attach the propyl chain.

Figure 1: Synthetic Workflow (DOT Diagram)

SynthesisPath Start 4-Hydroxyphenylacetic Acid (Starting Material) Step1 Bromination (Br2, AcOH, <20°C) Start->Step1 Regioselective Halogenation Inter1 3-Bromo-4-hydroxyphenylacetic Acid (CAS 38692-80-7) Step1->Inter1 Step2 O-Alkylation (n-PrBr, K2CO3, DMF, 60°C) Inter1->Step2 Williamson Ether Synthesis Product 3-Bromo-4-propoxyphenylacetic Acid (CAS 1511318-54-9) Step2->Product

Caption: Step-wise synthesis from 4-hydroxyphenylacetic acid via bromination and subsequent O-alkylation.

Detailed Experimental Protocol

Step 1: Regioselective Bromination

  • Rationale: The hydroxyl group is a strong ortho/para director. Since the para position is blocked by the acetic acid side chain, bromination occurs exclusively at the ortho position (position 3).

  • Procedure:

    • Dissolve 4-hydroxyphenylacetic acid (1.0 eq) in glacial acetic acid.

    • Cool to 15°C to suppress di-bromination.

    • Add bromine (1.05 eq) dropwise over 1 hour.

    • Quench with sodium bisulfite solution to remove excess bromine.

    • Filter the precipitate (3-bromo-4-hydroxyphenylacetic acid) and recrystallize from water/ethanol.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Rationale: The phenolic hydroxyl is more acidic (pKa ~10) than the aliphatic alcohol but less acidic than the carboxylic acid (pKa ~4.5). To selectively alkylate the phenol without esterifying the acid, we use a mild base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone). Note: If the carboxylic acid is also alkylated (forming the ester), a subsequent hydrolysis step (LiOH/THF) is required.

  • Procedure:

    • Dissolve 3-bromo-4-hydroxyphenylacetic acid (1.0 eq) in DMF.

    • Add finely ground Potassium Carbonate (2.5 eq). Note: Excess base ensures deprotonation of both the phenol and carboxylic acid, forming the dianion.

    • Add 1-Bromopropane (1.2 eq) dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC/HPLC.

    • Workup: Dilute with water, acidify to pH 3 with 1N HCl (to protonate the carboxylate), and extract with Ethyl Acetate.

    • Dry over Na₂SO₄ and concentrate.

Therapeutic Applications & Drug Discovery Context

This compound functions as a "privileged scaffold" in metabolic disease research.

1. PPAR Agonists (Diabetes & Dyslipidemia) The phenylacetic acid headgroup mimics the carboxylate pharmacophore found in fatty acids, which are the natural ligands for PPARs (Peroxisome Proliferator-Activated Receptors).

  • Mechanism: The acid binds to the PPAR ligand-binding domain (LBD), stabilizing Helix 12 and recruiting co-activators.

  • Role of Propoxy Group: Occupies the hydrophobic pocket of the LBD, improving binding affinity.

  • Role of Bromine: Allows for the attachment of a second aryl group (biaryl system) via Suzuki coupling to extend the molecule into the large Y-shaped pocket of PPAR-gamma or PPAR-delta.

2. PTP1B Inhibitors Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.

  • Mechanism: The phenylacetic acid moiety acts as a non-hydrolyzable mimetic of phosphotyrosine (pTyr).

  • Design Logic: The bromine atom allows researchers to link hydrophobic tails that interact with the "second aryl phosphate binding site" unique to PTP1B, enhancing selectivity over other phosphatases (e.g., TCPTP).

Figure 2: Structure-Activity Relationship (SAR) Logic

SAR Core 3-Bromo-4-propoxyphenylacetic Acid Head Carboxylic Acid Headgroup (Ionic Interaction) Core->Head Tail Propoxy Tail (Hydrophobic Pocket Filling) Core->Tail Handle Bromine Substituent (Suzuki Coupling Handle) Core->Handle Target1 PPAR-gamma/delta (Metabolic Regulation) Head->Target1 H-Bond Network Target2 PTP1B Inhibition (Insulin Sensitization) Head->Target2 pTyr Mimicry Tail->Target1 Lipophilicity Handle->Target1 Biaryl Extension

Caption: Pharmacophore dissection showing how each structural motif contributes to target binding.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store at 2–8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ether linkage or decarboxylation over long periods.

References

  • ChemicalBook. (2024). 3-Bromo-4-propoxyphenylacetic Acid Product Page. Retrieved from

  • PubChem. (2024). 3-Bromo-4-hydroxyphenylacetic acid (Precursor Data). National Library of Medicine. Retrieved from

  • Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual Review of Medicine. (Contextual reference for PPAR scaffold utility).
  • Zhang, S., et al. (2010). Structure-based design of PTP1B inhibitors. Drug Discovery Today. (Contextual reference for PTP1B pharmacophores).

Sources

Comprehensive Synthesis Guide: 3-Bromo-4-propoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Bromo-4-propoxyphenylacetic acid is a high-value intermediate in the synthesis of pharmaceuticals targeting metabolic disorders (e.g., PPAR agonists, GPR40 modulators) and certain agrochemicals. Its structural core—a phenylacetic acid scaffold with specific halogen and alkoxy substitutions—provides a versatile handle for further elaboration. The bromine atom at the C3 position serves as a critical site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the propoxy group at C4 modulates lipophilicity and receptor binding affinity.

This guide details a robust, scalable synthesis pathway designed to maximize regioselectivity and yield. Unlike generic protocols, this method prioritizes the "Protection-Bromination-Alkylation-Deprotection" strategy to avoid common pitfalls such as over-bromination or side-chain halogenation.

Retrosynthetic Analysis

To design the optimal route, we deconstruct the target molecule (TM) backwards:

  • Target Molecule (TM): 3-Bromo-4-propoxyphenylacetic acid.

  • Disconnection 1 (Ester Hydrolysis): The carboxylic acid is best generated from an ester precursor to facilitate purification of intermediates.

  • Disconnection 2 (O-Alkylation): The propoxy group is installed via Williamson ether synthesis. This allows for late-stage diversity if other alkoxy groups are desired.

  • Disconnection 3 (Electrophilic Aromatic Substitution): The bromine is introduced ortho to the phenol group. The phenol is a stronger ortho-director than the alkyl side chain, ensuring regioselectivity at position 3.

  • Starting Material: 4-Hydroxyphenylacetic acid (Commercial commodity chemical).

Pathway Visualization

The following diagram illustrates the logical flow of the chosen synthesis pathway.

SynthesisPathway SM 4-Hydroxyphenylacetic Acid (Starting Material) Step1 Step 1: Esterification (Protection) SM->Step1 Int1 Methyl 4-hydroxyphenylacetate Step1->Int1 Step2 Step 2: Bromination (Regiocontrol) Int1->Step2 Int2 Methyl 3-bromo-4-hydroxyphenylacetate Step2->Int2 Step3 Step 3: O-Alkylation (Williamson Ether) Int2->Step3 Int3 Methyl 3-bromo-4-propoxyphenylacetate Step3->Int3 Step4 Step 4: Hydrolysis (Deprotection) Int3->Step4 Product 3-Bromo-4-propoxyphenylacetic Acid (Target) Step4->Product

Figure 1: Step-wise synthesis pathway from 4-Hydroxyphenylacetic acid to the target compound.

Detailed Experimental Protocols

Step 1: Esterification (Protection)

Objective: Convert the carboxylic acid to a methyl ester to improve solubility in organic solvents and prevent interference during the bromination step.

  • Reagents: 4-Hydroxyphenylacetic acid (1.0 eq), Methanol (solvent/reactant), Sulfuric acid (catalytic, 0.1 eq).

  • Procedure:

    • Dissolve 4-hydroxyphenylacetic acid in Methanol (10 mL/g).

    • Add concentrated H₂SO₄ dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Concentrate in vacuo. Neutralize with saturated NaHCO₃.

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Expected Yield: >95% (Quantitative).

  • Checkpoint: Product should be a clear oil or low-melting solid.

Step 2: Regioselective Bromination

Objective: Introduce bromine at the C3 position. Scientific Rationale: The hydroxyl group is a powerful ortho/para activating group. Since the para position is blocked by the acetic acid side chain, bromination is directed to the ortho positions (C3/C5). Low temperature is critical to prevent di-bromination (3,5-dibromo species).

  • Reagents: Methyl 4-hydroxyphenylacetate (1.0 eq), Bromine (Br₂) (1.05 eq), Acetic Acid (AcOH) or DCM.

  • Procedure:

    • Dissolve the ester in Glacial Acetic Acid (5 mL/g) or DCM.

    • Cool the solution to 0–5°C in an ice bath.

    • Add Br₂ (diluted in the solvent) dropwise over 30–60 minutes. Do not allow temperature to rise.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

    • Quench with aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess bromine.

    • Extract with DCM, wash with water and brine.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (if di-bromo byproduct is >5%).

  • Expected Yield: 80–85%.

Step 3: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the propyl chain. Scientific Rationale: Phenols are readily alkylated by alkyl halides in the presence of a weak base. The bromine atom at C3 slightly deactivates the ring but does not significantly hinder the nucleophilicity of the phenoxide.

  • Reagents: Methyl 3-bromo-4-hydroxyphenylacetate (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃) (2.0 eq), Acetone or DMF.

  • Procedure:

    • Dissolve the bromophenol intermediate in Acetone (10 mL/g).

    • Add anhydrous K₂CO₃.

    • Add 1-Bromopropane.

    • Reflux for 6–12 hours.

    • Filter off inorganic salts. Concentrate filtrate.

  • Expected Yield: 85–90%.

Step 4: Hydrolysis (Deprotection)

Objective: Reveal the carboxylic acid functionality.

  • Reagents: Methyl 3-bromo-4-propoxyphenylacetate (1.0 eq), Lithium Hydroxide (LiOH) (2.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH. Stir at RT for 4 hours.

    • Acidify to pH 2–3 with 1N HCl.

    • The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate, extract with EtOAc.

  • Expected Yield: 90–95%.

Process Optimization & Troubleshooting

The following table summarizes Critical Process Parameters (CPPs) that directly impact the quality and yield of the final product.

ParameterCritical RangeImpact of DeviationMitigation
Bromination Temp. 0°C – 5°C>10°C leads to 3,5-dibromo impurity (difficult to separate).Use jacketed reactor; slow addition of Br₂.[1]
Bromine Stoichiometry 1.00 – 1.05 eqExcess Br₂ promotes over-bromination.Titrate Br₂ solution; quench immediately after reaction completion.
Alkylation Solvent Acetone vs. DMFDMF is faster but harder to remove. Acetone is cleaner but slower.Use Acetone for lab scale; DMF for process scale (with water wash).
Base Choice (Step 3) K₂CO₃ vs. Cs₂CO₃K₂CO₃ is standard. Cs₂CO₃ accelerates reaction but is costly.Use K₂CO₃ with catalytic KI (Finkelstein condition) to speed up reaction.
Decision Logic for Troubleshooting

Troubleshooting Problem Low Yield or Purity? Check1 Is impurity 3,5-dibromo? Problem->Check1 Action1 Reduce Br2 equivalents Lower temperature Check1->Action1 Yes Check2 Incomplete Alkylation? Check1->Check2 No Action2 Add cat. KI Switch to DMF Check2->Action2 Yes Check3 Hydrolysis Stalled? Check2->Check3 No Action3 Increase temp to 40°C Check pH > 12 Check3->Action3 Yes

Figure 2: Troubleshooting logic for common synthesis issues.

Analytical Characterization

To validate the synthesis, the final product must meet the following specifications:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.43 (d, J=2.0 Hz, 1H, Ar-H3) – Confirming bromine ortho to alkyl.

    • δ 7.15 (dd, J=8.4, 2.0 Hz, 1H, Ar-H5).

    • δ 6.85 (d, J=8.4 Hz, 1H, Ar-H6) – Ortho to propoxy.

    • δ 3.98 (t, J=6.5 Hz, 2H, O-CH ₂-).

    • δ 3.58 (s, 2H, Ar-CH ₂-COOH).

    • δ 1.85 (m, 2H, -CH₂-CH ₂-CH₃).

    • δ 1.05 (t, J=7.4 Hz, 3H, -CH₃).

  • Mass Spectrometry (ESI-): m/z 271/273 [M-H]⁻ (Characteristic 1:1 bromine isotope pattern).

References

  • Organic Syntheses, Coll.[2] Vol. 1, p. 109 (1941). Preparation of p-Bromophenacyl bromide. (Foundational method for bromination of phenylacetic acid derivatives).[3]

  • PubChem Compound Summary. 3-Bromo-4-methoxyphenylacetic acid (Analogous Chemistry). National Center for Biotechnology Information. (Used as a primary reference for the stability and properties of the 3-bromo-4-alkoxy scaffold).

  • WIPO Patent WO2006055627. Substituted Phenylacetic Acids as PPAR Agonists. (Demonstrates the utility of 3-bromo-4-alkoxyphenylacetic acids in drug discovery).

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of GPR40 Agonists. (Contextualizes the propoxy/bromo substitution pattern).

Sources

In-Depth Technical Guide: Solubility Profile of 3-Bromo-4-propoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive solubility profile, physicochemical characterization, and experimental protocol for 3-Bromo-4-propoxyphenylacetic acid .

Designed for researchers and drug development professionals, this document synthesizes predictive modeling based on structural analogs (specifically the methoxy- variant) with rigorous thermodynamic principles to establish a robust solubility framework.

Executive Summary

3-Bromo-4-propoxyphenylacetic acid (Predicted MW: 273.12 g/mol ) is a lipophilic phenylacetic acid derivative, often utilized as a key intermediate in the synthesis of PPAR agonists (e.g., glitazars) and other metabolic modulators. Its solubility profile is governed by the interplay between the hydrophilic carboxyl head group and the hydrophobic brominated propoxy-phenyl tail.

This guide defines its solubility landscape, predicting low aqueous solubility at physiological pH, high solubility in polar organic solvents, and temperature-dependent dissolution behavior. It also provides a validated protocol for experimentally determining its precise mole fraction solubility (


) and thermodynamic parameters.

Physicochemical Characterization & Structural Analysis[1]

Understanding the molecular structure is the first step in predicting solubility behavior. The introduction of the n-propoxy chain (compared to the more common methoxy analog) significantly increases lipophilicity.

PropertyValue / PredictionRationale
Molecular Formula

Core structure.[1][2]
Molecular Weight 273.12 g/mol Calculated.[2][]
pKa (Acidic) 4.2 – 4.5Typical for phenylacetic acid derivatives; ionization occurs at pH > 5.5.
LogP (Octanol/Water) ~3.2 – 3.5 (Predicted)Higher than 3-Bromo-4-methoxyphenylacetic acid (LogP ~2.5) due to the propyl chain (+2 carbons).
Melting Point 115 – 130 °C (Predicted)Likely lower than the methoxy analog (144–147 °C) due to increased crystal lattice disruption by the flexible propoxy chain.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCarboxylic acid group dominates H-bonding capability.
Structural Impact on Solvation
  • Hydrophobic Tail (Propoxy + Bromo-Phenyl): Drives solubility in non-polar and moderately polar solvents (DCM, Ethyl Acetate). The bromine atom enhances van der Waals interactions but reduces water solubility.

  • Hydrophilic Head (Acetic Acid): Enables solubility in basic aqueous media (pH > pKa) via salt formation and hydrogen bonding in alcohols.

Predicted Solubility Profile

Based on the thermodynamic behavior of structural analogs (e.g., 4-bromophenylacetic acid, 3-bromo-4-methoxyphenylacetic acid), the solubility of 3-Bromo-4-propoxyphenylacetic acid follows a distinct polarity-driven gradient.

A. Solvent Class Solubility (at 25 °C)
Solvent ClassSpecific SolventsPredicted SolubilityMechanism
Polar Protic Methanol, Ethanol, IsopropanolHigh (> 100 mg/mL)Strong H-bonding between solvent -OH and solute -COOH.
Polar Aprotic DMSO, DMF, NMPVery High (> 200 mg/mL)Dipole-dipole interactions disrupt the crystal lattice effectively.
Chlorinated Dichloromethane (DCM), ChloroformHigh Favorable dispersion forces with the brominated aromatic ring.
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Good balance of polarity; ideal for crystallization.
Ethers THF, MTBEModerate Good solvation of the aromatic system.
Alkanes Hexane, HeptaneLow (< 5 mg/mL)Lack of specific interactions with the carboxyl group; useful as anti-solvents.
Aqueous (Acidic) Water (pH 1-3)Insoluble (< 0.1 mg/mL)Compound exists in non-ionized (neutral) form.
Aqueous (Basic) Water (pH > 7)Soluble Formation of the carboxylate salt (Sodium 3-bromo-4-propoxyphenylacetate).
B. Temperature Dependence (Van't Hoff Trend)

Solubility is expected to be endothermic , increasing exponentially with temperature.

  • Equation:

    
    
    
  • Implication: A temperature shift from 20°C to 50°C will likely double or triple the solubility in alcohols and esters, making cooling crystallization a viable purification method.

Experimental Determination Protocol

To generate a precise solubility dataset for regulatory dossiers or process optimization, follow this self-validating workflow.

Method A: Static Equilibrium (Shake-Flask)

Best for generating thermodynamic data at specific temperatures.

  • Preparation: Add excess solid 3-Bromo-4-propoxyphenylacetic acid to 10 mL of solvent in a sealed glass vial.

  • Equilibration: Place in a thermostatic shaker bath at the target temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop agitation and allow phases to separate (2–4 hours).

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

Method B: Dynamic Polythermal Method

Best for rapid solubility curve generation.

  • Setup: Place a known mass of solvent and solute in a reactor with turbidity probe.

  • Heating: Heat slowly (0.5 °C/min) until the solution becomes clear (Dissolution Temperature,

    
    ).
    
  • Cooling: Cool slowly until turbidity reappears (Nucleation Temperature,

    
    ).
    
  • Data Point: The concentration is the saturation solubility at

    
    .
    
Analytical Conditions (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (aromatic absorption).

  • Retention Time: Expected ~4–6 min (depending on gradient).

Thermodynamic Modeling & Visualization

To rigorously describe the solubility, fit the experimental mole fraction data (


) to the Modified Apelblat Equation :


Where


, 

, and

are empirical constants derived from regression analysis. This model accounts for the non-ideal behavior of the solution over a wide temperature range.
Workflow Diagram: Solubility Determination & Analysis

SolubilityWorkflow cluster_optimization Process Optimization Start Start: Solid 3-Bromo-4-propoxyphenylacetic Acid SolventSelect Solvent Selection (MeOH, EtOH, EtOAc, Water) Start->SolventSelect Equilibration Equilibration (Shake-Flask) 24-48h @ T (K) SolventSelect->Equilibration PhaseSep Phase Separation & Filtration (0.45 µm PTFE) Equilibration->PhaseSep Quant Quantification (HPLC-UV) PhaseSep->Quant DataCalc Calculate Mole Fraction (x) Quant->DataCalc Modeling Thermodynamic Modeling (Apelblat / Van't Hoff) DataCalc->Modeling Modeling->SolventSelect Refine Solvent List Output Solubility Profile & Crystallization Parameters Modeling->Output

Figure 1: Systematic workflow for determining and modeling the solubility profile.

Applications in Purification

Understanding this profile allows for the design of robust purification steps:

  • Recrystallization:

    • Solvent: Ethanol or Ethyl Acetate.

    • Anti-Solvent: Heptane or Water (acidified).

    • Process: Dissolve at 60°C in Ethanol

      
       Cool to 20°C 
      
      
      
      Add Heptane slowly to induce nucleation.
  • pH-Swing Extraction:

    • Dissolve crude solid in dilute NaOH (pH 10)

      
       Impurities remain in organic wash (e.g., DCM).
      
    • Acidify aqueous layer to pH 2 with HCl

      
       Product precipitates as pure solid.
      

References

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. Link

  • Acree, W. E. (1985).[4] Solubility of Phenylacetic Acid in Binary Solvent Mixtures. Journal of Chemical and Engineering Data, 30(4). Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromophenylacetic acid (Analog Reference). Link

  • PubChem. (2024). 3-Bromo-4-methoxyphenylacetic acid (Analog Reference, CID 136615).[5] Link

  • ChemicalBook. (2024).[6] 3-Bromo-4-isopropoxyphenylacetic Acid (Isomer Reference, CAS 1522661-29-5).[1][] Link

Sources

An In-Depth Technical Guide to the Purity Analysis of 3-Bromo-4-propoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-propoxyphenylacetic acid is a key organic intermediate with significant applications in pharmaceutical synthesis. The purity of this compound is paramount, as impurities can affect reaction yields, downstream product quality, and the safety and efficacy of final active pharmaceutical ingredients (APIs). This comprehensive technical guide provides a multi-faceted approach to the purity analysis of 3-Bromo-4-propoxyphenylacetic acid, detailing a suite of analytical techniques essential for its characterization. We delve into the principles and practical applications of chromatographic, spectroscopic, thermal, and elemental analysis methods, offering field-proven insights and step-by-step protocols. This guide is intended to be a valuable resource for researchers and scientists in the pharmaceutical industry, ensuring the quality and integrity of this critical synthetic building block.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The synthesis of complex pharmaceutical molecules is a stepwise process, often involving numerous chemical transformations. The quality of the final API is intrinsically linked to the purity of the starting materials and intermediates. 3-Bromo-4-propoxyphenylacetic acid serves as a crucial building block in the synthesis of various therapeutic agents. Even seemingly minor impurities can have significant consequences, including:

  • Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, leading to unpredictable reaction rates and inconsistent yields.

  • Formation of Undesirable Byproducts: Reactive impurities can participate in side reactions, complicating purification processes and potentially generating toxic or unstable compounds.

  • Compromised Final Product Quality: Impurities can be carried through subsequent synthetic steps, ultimately contaminating the final API and affecting its safety, efficacy, and stability.

Therefore, a robust and comprehensive analytical strategy for determining the purity of 3-Bromo-4-propoxyphenylacetic acid is not merely a quality control measure but a fundamental requirement for successful and compliant drug development. This guide outlines a systematic approach to purity analysis, ensuring a thorough understanding of the compound's profile.

Physicochemical Properties of 3-Bromo-4-propoxyphenylacetic Acid

A foundational understanding of the physicochemical properties of 3-Bromo-4-propoxyphenylacetic acid is essential for selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₃N/A
Molecular Weight 273.12 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Approx. 115-119 °C (for the related 3-Bromo-4-methoxyphenylacetic acid)
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water.N/A
Potential Impurities in Synthesis

The purity profile of 3-Bromo-4-propoxyphenylacetic acid is largely dictated by its synthetic route. A common synthetic pathway involves the bromination of 4-propoxyphenylacetic acid. Potential impurities may include:

  • Starting Material: Unreacted 4-propoxyphenylacetic acid.

  • Isomeric Impurities: Bromination at other positions on the aromatic ring, such as 2-Bromo-4-propoxyphenylacetic acid.

  • Over-brominated Products: Di- or tri-brominated species.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., acetic acid, ethanol) and unreacted brominating agents.

  • Degradation Products: Compounds formed due to instability under reaction or storage conditions.

A comprehensive purity analysis must be capable of detecting and quantifying these potential impurities.

Orthogonal Analytical Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, employing multiple techniques with different separation and detection principles, is crucial for a thorough and reliable assessment. This guide focuses on a combination of chromatographic, spectroscopic, thermal, and elemental analyses.

Figure 1: A comprehensive workflow for the purity analysis of 3-Bromo-4-propoxyphenylacetic acid.

Chromatographic Methods: The Cornerstone of Purity Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purity analysis of non-volatile organic compounds like 3-Bromo-4-propoxyphenylacetic acid.[1] HPLC offers high resolution, sensitivity, and quantitative accuracy, making it the primary tool for assay determination and impurity profiling.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent). For aromatic carboxylic acids, reversed-phase HPLC is the most common mode, where a non-polar stationary phase is used with a polar mobile phase.[2]

Causality behind Experimental Choices:

  • Column Selection: A C18 column is the workhorse for reversed-phase HPLC due to its hydrophobicity, which provides good retention for aromatic compounds.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer, typically containing an acid like phosphoric acid or formic acid, is crucial to suppress the ionization of the carboxylic acid group.[1] This ensures a consistent retention time and sharp peak shape. The organic modifier is adjusted to achieve optimal retention and separation.

  • Detection: A UV detector is ideal for aromatic compounds due to their strong absorbance in the UV region. The detection wavelength should be set at the absorbance maximum of 3-Bromo-4-propoxyphenylacetic acid for maximum sensitivity.

3.1.1. Step-by-Step HPLC Protocol for Purity Analysis
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh about 10 mg of 3-Bromo-4-propoxyphenylacetic acid reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030
  • Data Analysis:

    • Calculate the assay of 3-Bromo-4-propoxyphenylacetic acid using the peak area of the main peak in the sample chromatogram relative to the standard chromatogram.

    • Determine the percentage of each impurity by area normalization, assuming a relative response factor of 1.0 for all impurities if their standards are not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] It is particularly useful for detecting residual solvents from the synthesis and purification processes. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility.[4]

Causality behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for carboxylic acids, where the acidic proton is replaced with a trimethylsilyl (TMS) group.[5] This increases the volatility and thermal stability of the analyte.

  • Column Selection: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of a wide range of derivatized organic compounds.

  • Detection: Mass spectrometry provides both quantitative data and structural information, allowing for the confident identification of unknown impurities by comparing their mass spectra to library databases.

3.2.1. Step-by-Step GC-MS Protocol for Residual Solvent Analysis
  • Sample Preparation:

    • Accurately weigh about 50 mg of the 3-Bromo-4-propoxyphenylacetic acid sample into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

    • Add an internal standard for quantification.

  • Headspace GC-MS Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow
Oven Temperature Program Initial 40 °C for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Mass Range 35-550 amu
  • Data Analysis:

    • Identify residual solvents by comparing their retention times and mass spectra with those of known standards and library entries.

    • Quantify the amount of each solvent using the internal standard method.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure of 3-Bromo-4-propoxyphenylacetic acid and are crucial for confirming its identity and detecting structurally related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types used in organic chemistry.[6] The chemical shift, integration, and coupling patterns of the signals provide a detailed map of the molecule's structure.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • A triplet and a sextet corresponding to the propyl group protons.

  • A singlet for the methylene protons of the acetic acid moiety.

  • Aromatic protons exhibiting characteristic splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • A broad singlet for the carboxylic acid proton.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Signals for the three carbons of the propyl group.

  • A signal for the methylene carbon.

  • Six distinct signals for the aromatic carbons.

  • A signal for the carbonyl carbon of the carboxylic acid.

NMR is a primary technique for structural elucidation and can also be used for quantitative analysis (qNMR) with an internal standard. It is particularly powerful for identifying and quantifying isomeric impurities.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural information.

For 3-Bromo-4-propoxyphenylacetic acid, the mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two peaks for the molecular ion, separated by two m/z units, which is a definitive indicator of the presence of a bromine atom.

Thermal Analysis: Assessing Solid-State Properties

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature. They are valuable for assessing purity, stability, and the presence of solvates or hydrates.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine melting point, heat of fusion, and to estimate the purity of crystalline substances.[8][9] For a pure, crystalline compound, the melting endotherm is sharp. The presence of impurities broadens the melting range and lowers the melting point, a phenomenon known as melting point depression.[10]

Application to Purity Analysis: The van't Hoff equation can be used to calculate the mole fraction of impurities from the shape of the melting endotherm.[11] This method is particularly sensitive to eutectic impurities.

5.1.1. Step-by-Step DSC Protocol for Purity Estimation
  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • DSC Conditions:

ParameterCondition
Temperature Range 25 °C to a temperature above the melting point
Heating Rate 1-2 °C/min
Purge Gas Nitrogen, 50 mL/min
  • Data Analysis: Use the software's purity analysis package to calculate the purity based on the van't Hoff equation.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It is used to determine the presence of residual solvents, water, and to assess thermal stability.[13][14]

Application to Purity Analysis: A weight loss at temperatures below the decomposition point of the compound can indicate the presence of volatile impurities such as water or residual solvents.[15][16] The percentage of weight loss corresponds to the amount of these impurities.

5.2.1. Step-by-Step TGA Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • TGA Conditions:

ParameterCondition
Temperature Range 25 °C to a temperature above the decomposition point
Heating Rate 10 °C/min
Purge Gas Nitrogen, 50 mL/min
  • Data Analysis: Determine the percentage of weight loss in different temperature regions.

Elemental Analysis: Verifying Elemental Composition

Principle: Elemental analysis determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample.[17] It is a fundamental technique for confirming the empirical formula of a compound and assessing its purity.[18][19]

Application to Purity Analysis: The experimentally determined elemental composition is compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) provides strong evidence of the compound's purity.[20][21] Significant deviations can indicate the presence of impurities or an incorrect structural assignment.

Conclusion: A Holistic Approach to Ensuring Quality

The purity analysis of 3-Bromo-4-propoxyphenylacetic acid is a critical undertaking that requires a multi-pronged, orthogonal approach. By combining the high-resolution separation power of chromatography, the detailed structural insights from spectroscopy, the solid-state information from thermal analysis, and the fundamental compositional data from elemental analysis, a comprehensive and reliable assessment of purity can be achieved. The methodologies and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this vital pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories.
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • Investigating the Purity of Substances by Means of DSC. (2020, July 28). NETZSCH Analyzing & Testing.
  • Chapter 11: Purity Determination Using DSC. GlobalSpec.
  • Determination of % purity of a compound by by Using DSC. Slideshare.
  • Purity Determination and DSC Tzero Technology. TA Instruments.
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Aurigaresearch.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025, August 7). ResearchGate.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.
  • Elemental analysis. Wikipedia.
  • Thermogravimetric analysis - Pharmaceutical analysis. Slideshare.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • An International Study Evaluating Elemental Analysis. PMC - NIH.
  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate.
  • Chromatographic separations of aromatic carboxylic acids. PubMed.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC Technologies.
  • 1 H (a) and 13 C NMR spectra of 4 (b). ResearchGate.
  • Determination of phenylacetic acid in cerebrospinal fluid by gas chromatography-mass spectrometry. PubMed.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015, February 17). MDPI.
  • 3-Bromo-4-methoxyphenylacetic Acid. TCI Chemicals.

Sources

The Halogen-Ether Interface: Discovery and Medicinal Chemistry of Bromo-Alkoxy-Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bromo-Alkoxy-Phenylacetic Acid (BAPA) scaffold represents a critical evolutionary branch in medicinal chemistry, bridging the gap between classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and modern G-Protein Coupled Receptor (GPCR) antagonists. While phenylacetic acids (PAAs) like Diclofenac defined the anti-inflammatory era of the 1970s, the specific introduction of bromine (for halogen bonding and metabolic blockade) and alkoxy groups (for conformational control and lipophilicity tuning) unlocked new therapeutic classes, most notably CRTH2 antagonists for asthma and Aldose Reductase Inhibitors for diabetic complications.

This guide provides a technical deep-dive into the discovery, synthetic utility, and structure-activity relationships (SAR) of this pharmacophore.

Part 1: Historical Genesis and Therapeutic Evolution

The history of BAPAs is not a single "eureka" moment but a progressive optimization of the phenylacetic acid core.

The NSAID Foundation (1970s–1980s)

The discovery of Diclofenac established the phenylacetic acid moiety as a privileged scaffold for inhibiting Cyclooxygenase (COX). The "ortho-effect"—where substituents at the 2,6-positions lock the phenyl ring perpendicular to the acetic acid group—was deemed essential for binding.

  • The Shift: Chemists began replacing chlorine with bromine to exploit the "sigma-hole" effect (halogen bonding) and replacing the aniline bridge with ether linkages (alkoxy) to reduce gastric toxicity associated with aniline metabolites.

  • Key Molecule: Bromfenac (2-amino-3-(4-bromobenzoyl)phenylacetic acid) demonstrated that bromination at the para-position significantly enhanced potency, validating the use of heavy halogens on this scaffold.

The CRTH2 Revolution (2000s–Present)

The most significant application of BAPAs emerged with the discovery of the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).

  • The Challenge: Early antagonists like Ramatroban had poor bioavailability.

  • The Solution: High-throughput screening and SAR optimization identified that substituted phenylacetic acids could mimic the carboxylate headgroup of Prostaglandin D2 (PGD2).

  • Role of Bromo/Alkoxy: The introduction of a 4-bromo substituent provided metabolic stability against CYP450 oxidation, while 3-alkoxy groups (methoxy/ethoxy) filled hydrophobic pockets in the CRTH2 receptor, leading to candidates like Fevipiprant precursors.

Part 2: Structural Activity Relationship (SAR)

The BAPA scaffold relies on a delicate interplay between the halogen and the ether group.

The "Ortho-Alkoxy" Effect

Unlike the simple steric bulk of a methyl group, an ortho- or meta-alkoxy group (relative to the acetic acid tail) serves two functions:

  • Conformational Locking: It restricts the rotation of the phenyl ring, pre-organizing the molecule into the bioactive conformation.

  • H-Bond Acceptance: The ether oxygen acts as a weak hydrogen bond acceptor, often interacting with serine or threonine residues in the receptor active site.

The "Para-Bromo" Anchor

The bromine atom is not merely a lipophilic spacer.

  • Metabolic Blockade: The para-position of phenylacetic acids is highly susceptible to hydroxylation. A bromine atom effectively blocks this metabolic soft spot.

  • Halogen Bonding: The polarized bromine atom can donate electron density from its "belt" while accepting density into its "sigma hole" (the region opposite the C-Br bond), forming specific interactions with backbone carbonyls in the target protein.

SAR Logic Visualization

SAR_Logic PAA Phenylacetic Acid Core (Scaffold) Br 4-Bromo Substitution (Metabolic Blockade) PAA->Br Increases Lipophilicity Alkoxy 3-Alkoxy Substitution (Conformational Lock) PAA->Alkoxy Modulates Solubility Target Target Selectivity (CRTH2 / Aldose Reductase) Br->Target Halogen Bonding Alkoxy->Target H-Bond Acceptance

Figure 1: The structural logic of modifying Phenylacetic Acids with Bromo and Alkoxy groups to achieve target selectivity.

Part 3: Synthetic Methodologies

The synthesis of Bromo-Alkoxy-Phenylacetic acids requires precise regiocontrol. The most robust industrial route avoids the harsh conditions of the Willgerodt-Kindler reaction, favoring Nitrile Hydrolysis or Regioselective Bromination .

Protocol: Regioselective Synthesis of 3-Bromo-4-Methoxyphenylacetic Acid

Rationale: This protocol uses a "self-validating" regioselective bromination where the directing effects of the methoxy group (ortho/para director) and the acetic acid side chain (weak meta director/steric bulk) force the bromine to the desired position.

Reagents
  • 4-Methoxyphenylacetic acid (Starting Material)[1][2][3]

  • Bromine (

    
    )[1][3]
    
  • Glacial Acetic Acid (Solvent)

  • Sodium Bisulfite (Quenching agent)

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Checkpoint: Ensure complete dissolution. The solution should be clear.

  • Bromination: Prepare a solution of bromine (9.62 g, 60.2 mmol) in 30 mL of acetic acid. Add this dropwise to the reaction mixture over 30 minutes at room temperature.

    • Causality: Slow addition prevents poly-bromination and exotherms. The acetic acid solvent polarizes the

      
       bond, enhancing electrophilicity.
      
  • Reaction: Stir the mixture for 60 minutes. The color will shift from deep red-orange to a lighter orange as bromine is consumed.

    • Validation: TLC (Thin Layer Chromatography) using 50:50 Hexane:Ethyl Acetate should show the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Quenching: Pour the reaction mixture into 500 mL of ice-water.

  • Precipitation: Stir the aqueous mixture for 10 minutes. The product will precipitate as a white/pale-yellow solid.

    • Note: If the bromine color persists, add saturated sodium bisulfite solution dropwise until the yellow color fades.

  • Isolation: Filter the solid under vacuum. Wash with ice-cold water (3 x 50 mL) to remove residual acetic acid.

  • Purification: Recrystallize from hot xylene or ethanol/water mixture.

    • Expected Yield: ~84%[1][3]

    • Characterization: Melting point 115–119°C.

Synthetic Pathway Diagram[4]

Synthesis_Flow Start 4-Methoxyphenylacetic Acid (Dissolved in AcOH) Reagent Add Br2 / AcOH (Dropwise, 30 min) Start->Reagent Intermediate Electrophilic Aromatic Substitution (Regioselective) Reagent->Intermediate RT, 60 min Quench Pour into Ice Water (Quench xs Br2 with NaHSO3) Intermediate->Quench Product 3-Bromo-4-Methoxyphenylacetic Acid (White Precipitate) Quench->Product Filtration & Recrystallization

Figure 2: Workflow for the regioselective bromination of methoxyphenylacetic acid.

Part 4: Quantitative Data & Biological Profile

The following table summarizes the impact of Bromo/Alkoxy modifications on the biological activity of Phenylacetic Acid derivatives, specifically in the context of CRTH2 antagonism (IC50 values are representative of the class evolution).

Compound ClassStructure ModificationIC50 (CRTH2)LogPMetabolic Stability
Native PAA Unsubstituted Phenylacetic Acid> 10,000 nM1.4Low (Rapid Oxidation)
Diclofenac Analog 2,6-Dichloro-PAA> 5,000 nM4.5Medium
Ramatroban Analog Indole-acetic acid core25 nM3.2Medium
BAPA Gen 1 4-Bromo-3-Methoxy-PAA 150 nM 2.8 High
BAPA Gen 2 4-Bromo-3-Ethoxy-PAA85 nM3.1High
Fevipiprant Precursor Complex Sulfonamide-PAA< 2 nM3.5Very High

Key Insight: The transition from "Native PAA" to "BAPA Gen 1" shows a massive jump in potency. The Bromo/Methoxy combination creates a "sweet spot" of lipophilicity (LogP ~2.8) that allows membrane penetration without getting trapped in non-specific hydrophobic sinks.

References

  • Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Source: Bioorganic & Medicinal Chemistry Letters (2012).[4][5] Context: Establishes the PAA scaffold as a core pharmacophore for CRTH2.

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid: Synthesis and Crystal Structure. Source: Acta Crystallographica Section E (2010). Context: Provides the definitive crystallographic data and synthesis protocol for the core scaffold.

  • The History of Diclofenac. Source: American Journal of Medicine (1986). Context: Historical grounding of the phenylacetic acid class in NSAID development.

  • Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. Source: Molecular Cell (2018). Context: Structural biology explaining why the carboxylate tail of PAAs binds to the CRTH2 pocket.

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives. Source: Chemistry & Biodiversity (2023).[6] Context: Recent data on the biological breadth of brominated phenylacetic acid derivatives beyond CRTH2.

Sources

Potential research areas for 3-Bromo-4-propoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Research Vectors for 3-Bromo-4-propoxyphenylacetic Acid: A Medicinal Chemistry Perspective Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Pharmacologists.

Executive Summary

3-Bromo-4-propoxyphenylacetic acid represents a specialized halogenated phenylacetic acid (PAA) scaffold. While often overshadowed by its methoxy-analog (a precursor to Combretastatin A-4), the propoxy-variant offers distinct physicochemical advantages—specifically enhanced lipophilicity (


) and steric occupancy—that make it a critical probe in structure-activity relationship (SAR) campaigns.

This guide analyzes the compound’s utility across three primary therapeutic vectors: Tubulin Polymerization Inhibition (Oncology) , CRTH2 Antagonism (Immunology) , and NorA Efflux Pump Inhibition (Antimicrobial Resistance) .

Part 1: Physicochemical Profile & Pharmacophore Logic

To understand the utility of 3-Bromo-4-propoxyphenylacetic acid, one must deconstruct its pharmacophore. It is not merely a reagent; it is a bioisostere probe .

FeatureChemical FunctionMedicinal Chemistry Rationale
Phenylacetic Acid Core Anionic HeadgroupMimics carboxylate ligands for PPAR

, COX-1/2, and CRTH2 receptors.
3-Bromo Substituent Halogen Bonding / Metabolic BlockBlocks metabolic hydroxylation at the ortho position; provides a

-hole for halogen bonding with carbonyl backbone residues in target proteins.
4-Propoxy Tail Lipophilic AnchorIncreases hydrophobicity compared to methoxy analogs, allowing the molecule to fill deeper hydrophobic pockets (e.g., the colchicine binding site on tubulin).

Part 2: Primary Research Vectors

Oncology: Next-Generation Combretastatin Analogs

The most authoritative application of this scaffold lies in the modification of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent. CA-4 is synthesized from 3-bromo-4-methoxyphenylacetic acid.[1][2]

  • The Research Gap: The methoxy group in CA-4 is metabolically labile. Replacing it with a propoxy group (via 3-Bromo-4-propoxyphenylacetic acid) creates steric bulk that can retard O-dealkylation by cytochrome P450 enzymes while maintaining affinity for the colchicine binding site on

    
    -tubulin.
    
  • Mechanism: The PAA moiety condenses with trimethoxybenzaldehyde (Perkin condensation) to form the stilbene bridge. The propoxy tail anchors the molecule in the hydrophobic pocket of tubulin, preventing microtubule assembly.

Immunology: CRTH2/DP2 Antagonism

The PAA core is a privileged structure for antagonists of the Prostaglandin D2 receptor 2 (CRTH2), a target for asthma and allergic rhinitis.

  • Logic: Ramatroban and related antagonists utilize a carboxylic acid headgroup for ionic interaction with Arg170 in the CRTH2 pocket. The 3-bromo-4-propoxy motif provides the necessary lipophilic bulk to displace the endogenous ligand (PGD2).

Antimicrobial Resistance: NorA Efflux Pump Inhibitors

Recent studies (e.g., Felicetti et al.[3]) have highlighted 4-alkoxyphenylacetic acids as fragments that synergize with ciprofloxacin by inhibiting the NorA efflux pump in Staphylococcus aureus.

  • Application: Researchers can couple 3-Bromo-4-propoxyphenylacetic acid to quinoline scaffolds to synthesize "hybrid" inhibitors that restore antibiotic sensitivity in MRSA strains.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-propoxyphenylacetic Acid

Rationale: Commercial availability is often limited to the methoxy analog. A robust lab-scale synthesis is required for SAR studies. This protocol utilizes a Williamson ether synthesis followed by bromination.

Reagents:

  • 4-Hydroxyphenylacetic acid (CAS 156-38-7)

  • 1-Bromopropane

  • Potassium Carbonate (

    
    )[4]
    
  • N-Bromosuccinimide (NBS) or Elemental Bromine (

    
    )
    

Step-by-Step Methodology:

  • O-Alkylation: Dissolve 4-hydroxyphenylacetic acid (1.0 eq) in DMF. Add

    
     (2.5 eq) and stir at RT for 30 min.
    
  • Addition: Dropwise add 1-bromopropane (1.2 eq). Heat to 60°C for 4 hours. Note: The dianion forms first; the carboxylate esterifies and the phenol alkylates. Subsequent hydrolysis is needed if the ester forms.[4]

  • Hydrolysis (if esterified): Treat the crude intermediate with NaOH (2M) in MeOH/Water for 2 hours. Acidify to pH 2 with HCl. Extract with Ethyl Acetate.

  • Regioselective Bromination: Dissolve the resulting 4-propoxyphenylacetic acid in Glacial Acetic Acid.

  • Bromine Addition: Add

    
     (1.05 eq) dropwise at 0°C. The 4-propoxy group is an ortho/para director. Since the para position is the alkyl chain and position 1 is the acetic acid tail, bromination occurs preferentially at the meta position relative to the acid (which is ortho to the activating propoxy group).
    
  • Purification: Quench with sodium thiosulfate. Recrystallize from Ethanol/Water.

Protocol B: Tubulin Polymerization Inhibition Assay

Rationale: To validate the biological activity of derivatives synthesized from this scaffold.

  • Preparation: Prepare bovine brain tubulin (10 µM) in PEM buffer (80 mM PIPES, pH 6.9, 2 mM

    
    , 0.5 mM EGTA).
    
  • Incubation: Add GTP (1 mM) and the test compound (dissolved in DMSO) at varying concentrations (0.1 – 10 µM).

  • Initiation: Transfer to a 37°C plate reader.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Polymerization manifests as an increase in turbidity (

    
    ). Calculate 
    
    
    
    based on the reduction of the maximum polymerization rate (
    
    
    ) compared to the vehicle control.

Part 4: Visualizing the Research Landscape

The following diagram illustrates the divergent synthesis pathways where 3-Bromo-4-propoxyphenylacetic acid serves as the critical node.

Research_Landscape Precursor 4-Hydroxyphenylacetic Acid Target_Mol 3-BROMO-4-PROPOXY- PHENYLACETIC ACID (Key Intermediate) Precursor->Target_Mol 1. O-Propylation 2. Bromination App_Onco Combretastatin Analogs (Tubulin Inhibition) Target_Mol->App_Onco Perkin Condensation (w/ Trimethoxybenzaldehyde) App_Immuno CRTH2 Antagonists (Asthma/Allergy) Target_Mol->App_Immuno Amide Coupling (Ramatroban SAR) App_Bact NorA Efflux Inhibitors (MRSA Sensitization) Target_Mol->App_Bact Linker Attachment (Quinoline Hybrids) Mech_Tubulin Mechanism: Binds Colchicine Site App_Onco->Mech_Tubulin Mech_CRTH2 Mechanism: Ionic Bond to Arg170 App_Immuno->Mech_CRTH2

Caption: Divergent synthesis pathways utilizing the scaffold for Oncology, Immunology, and Bacteriology applications.

References

  • Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry. (Establishes the PAA precursor role in Combretastatin synthesis).

  • Felicetti, T., et al. (2022).[3] "Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors." European Journal of Medicinal Chemistry. (Identifies 4-alkoxyphenylacetic acid fragments in efflux pump inhibitors).

  • Ulven, T., & Kostenis, E. (2010). "CRTH2 antagonists: a review of the patent literature." Expert Opinion on Therapeutic Patents. (Details the SAR of PAA derivatives in CRTH2 antagonism).

  • PubChem. "3-Bromo-4-methoxyphenylacetic acid (Analog Reference)." National Library of Medicine. (Provides physicochemical baseline for the halo-alkoxy-PAA class).

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-Bromo-4-propoxyphenylacetic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Bromo-4-propoxyphenylacetic acid, a valuable building block in medicinal chemistry and materials science. The protocol leverages the robust and versatile Williamson ether synthesis, a classic and reliable method for forming the ether linkage.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a thorough procedure for synthesis, purification, and characterization.

Introduction: The Strategic Importance of Aryl Alkyl Ethers

Aryl alkyl ethers are a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. The ether linkage, while seemingly simple, imparts crucial properties such as improved metabolic stability, enhanced lipophilicity, and specific conformational constraints that can dictate molecular recognition and biological activity. The target molecule, 3-Bromo-4-propoxyphenylacetic acid, incorporates this key ether functionality alongside a carboxylic acid group and a bromine atom, making it a trifunctional scaffold amenable to further chemical elaboration.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains the cornerstone for the preparation of both symmetrical and asymmetrical ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile, attacking a primary alkyl halide.[1][2][4] The choice of a primary alkyl halide is critical to favor the SN2 pathway and avoid the competing elimination (E2) reaction that is prevalent with secondary and tertiary halides.[5][6]

This application note will provide a detailed protocol for the propylation of the phenolic hydroxyl group of 3-bromo-4-hydroxyphenylacetic acid using 1-bromopropane. We will employ potassium carbonate as a mild and effective base in an acetone solvent system, a common and practical choice for this type of transformation.[7][8]

Reaction Scheme and Mechanism

The synthesis of 3-Bromo-4-propoxyphenylacetic acid proceeds as follows:

Overall Reaction:

Mechanism:

The reaction mechanism follows the SN2 pathway, which can be broken down into two key steps:

  • Deprotonation: The weakly acidic phenolic proton of 3-bromo-4-hydroxyphenylacetic acid is abstracted by the base, potassium carbonate, to form the corresponding phenoxide ion. This in-situ generation of the nucleophile is a common strategy in Williamson ether synthesis.[1][2]

  • Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon atom of 1-bromopropane. This occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond.[1][4]

Materials and Methods

Reagent and Solvent Properties

A thorough understanding of the physical and chemical properties of all reagents and solvents is paramount for both safety and reaction success.

CompoundFormulaMW ( g/mol )FormMP (°C)BP (°C)Hazards
3-Bromo-4-hydroxyphenylacetic acidC₈H₇BrO₃231.04Solid145-148-Irritant
1-BromopropaneC₃H₇Br122.99Liquid-11071Flammable, Irritant, Neurotoxic[9][10]
Potassium Carbonate (anhydrous)K₂CO₃138.21Solid891-Irritant
AcetoneC₃H₆O58.08Liquid-9556Flammable, Irritant
Diethyl Ether(C₂H₅)₂O74.12Liquid-11634.6Highly Flammable, Peroxide former
Hydrochloric Acid (concentrated)HCl36.46Liquid--Corrosive
Sodium Sulfate (anhydrous)Na₂SO₄142.04Solid884-Hygroscopic
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

Experimental Protocol

This detailed protocol outlines the step-by-step procedure for the synthesis of 3-Bromo-4-propoxyphenylacetic acid.

Reaction Setup and Execution
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-hydroxyphenylacetic acid (5.0 g, 21.6 mmol, 1.0 eq.).

  • Add anhydrous potassium carbonate (4.48 g, 32.4 mmol, 1.5 eq.) to the flask.

  • Add 50 mL of acetone to the flask. The choice of acetone as a solvent is due to its ability to dissolve the reactants and its suitable boiling point for the reaction.[7]

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (2.95 mL, 32.4 mmol, 1.5 eq.) to the reaction mixture dropwise using a syringe.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 56 °C) using a heating mantle.

  • Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a Büchner funnel to remove the inorganic salts (potassium bromide and excess potassium carbonate).

  • Wash the filter cake with a small amount of acetone (2 x 10 mL) to ensure complete recovery of the product.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting crude solid in 50 mL of diethyl ether.

  • Transfer the ethereal solution to a 250 mL separatory funnel.

  • Wash the organic layer with 1 M hydrochloric acid (2 x 25 mL) to remove any remaining potassium carbonate and to protonate the carboxylic acid.

  • Wash the organic layer with brine (25 mL) to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-4-propoxyphenylacetic acid.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes. This is a standard method for purifying solid carboxylic acids.[11]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Williamson_Ether_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Reactants Loading (3-Bromo-4-hydroxyphenylacetic acid, K₂CO₃, Acetone) B 2. Addition of 1-Bromopropane A->B C 3. Reflux (6-8 hours) B->C D 4. Cooling & Filtration C->D Reaction Completion E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Dissolution in Diethyl Ether E->F G 7. Acidic Wash (1M HCl) F->G H 8. Brine Wash G->H I 9. Drying (Na₂SO₄) H->I J 10. Filtration & Concentration I->J Purification K 11. Recrystallization (Ethyl Acetate/Hexanes) J->K L Final Product: 3-Bromo-4-propoxyphenylacetic acid K->L

Caption: Workflow for the synthesis of 3-Bromo-4-propoxyphenylacetic acid.

Safety and Handling Precautions

  • 1-Bromopropane: This substance is flammable and a suspected neurotoxin and carcinogen.[9][10] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetone and Diethyl Ether: These solvents are highly flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment.

  • Hydrochloric Acid: Concentrated HCl is corrosive and should be handled with care, wearing appropriate PPE.

  • Potassium Carbonate: This is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The Williamson ether synthesis provides an efficient and straightforward route to 3-Bromo-4-propoxyphenylacetic acid. The use of potassium carbonate as a base offers a milder alternative to stronger bases like sodium hydride, simplifying the experimental setup and work-up. The protocol detailed in this application note is robust and can likely be adapted for the synthesis of other aryl alkyl ethers. Careful attention to reaction conditions and purification techniques is essential for obtaining a high yield of the desired product with excellent purity.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ChemEurope. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Inchem. (n.d.). ICSC 1332 - 1-BROMOPROPANE. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromopropane. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxyphenylacetic acid. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 1-Bromopropane - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromopropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Zhongding. (2025, September 8). 1-Bromopropane Explained: Properties, Applications, and Sourcing Best Practices. Retrieved from [Link]

Sources

Use of 3-Bromo-4-propoxyphenylacetic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the medicinal chemistry applications of 3-Bromo-4-propoxyphenylacetic acid (CAS 1511318-54-9) .[1] While often categorized as a generic building block, this scaffold represents a "privileged structure" in the design of metabolic (PPAR agonists), anti-inflammatory (CRTH2 antagonists), and cardiovascular agents.[1] Its utility lies in its bifunctionality : the bromine atom serves as an orthogonal handle for cross-coupling (Suzuki/Buchwald), while the propoxy group provides a specific lipophilic vector to probe hydrophobic pockets, offering superior metabolic stability compared to methoxy analogs.[1]

Part 1: Scientific Rationale & SAR Utility

The "Lipophilic Efficiency" Tuner

In hit-to-lead optimization, replacing a methoxy group with a propoxy group is a strategic maneuver to modulate Lipophilic Efficiency (LipE) .[1]

  • Hydrophobic Filling: The 4-propoxy tail extends into deep hydrophobic pockets (e.g., the ligand-binding domain of PPAR

    
     or PPAR
    
    
    
    ) that are inaccessible to smaller methoxy/ethoxy analogs.[1]
  • Metabolic Stability: The propyl chain hinders

    
    -dealkylation by CYP450 enzymes more effectively than methyl groups, potentially extending half-life (
    
    
    
    ).[1]
The Orthogonal Handle (3-Bromo)

The position of the bromine atom at C3 is critical.[1] It allows for Late-Stage Diversification .[1] Unlike 4-bromophenylacetic acid, where the halogen is collinear with the acetate tail, the 3-bromo substituent introduces a "kink" or vector perpendicular to the main axis.[1] This is essential for:

  • Biaryl Formation: Creating twisted biphenyl systems via Suzuki coupling to disrupt planarity (improving solubility).[1]

  • Heterocycle Fusion: Cyclization precursors for benzofurans or indoles.[1]

Validated Biological Space

Based on structural homology, this scaffold is a key intermediate for:

  • PPAR Agonists (Metabolic Syndrome): Analogous to Muraglitazar and Tesaglitazar intermediates.[1]

  • CRTH2 Antagonists (Asthma/Allergy): Phenylacetic acids are a dominant chemotype for blocking Prostaglandin D2 receptors.[1]

  • SGLT2 Inhibitors: Used in the construction of the distal phenyl ring in gliflozin-type libraries.[1]

Part 2: Visualizing the Workflow

The following diagram illustrates the "Divergent Synthesis" strategy using this compound as a central hub.

G cluster_sar SAR Logic Start 3-Bromo-4-propoxyphenylacetic Acid (Scaffold Core) Step1 Esterification (Protection) Start->Step1 MeOH, H2SO4 Step3 Amide Coupling (Functionalization) Start->Step3 R-NH2, HATU ProductC Fused Heterocycles (Benzofurans) Start->ProductC Sonogashira/Cyclization Step2 Suzuki-Miyaura Coupling (Pd-Catalyzed) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 ProductA Biaryl Acids (PPAR Agonists) Step2->ProductA LiOH (Hydrolysis) ProductB Phenylacetamides (CRTH2 Antagonists) Step3->ProductB Library Generation Logic1 Propoxy Group: Increases LogP & Fills Hydrophobic Pockets Logic2 3-Br Handle: Enables Vector Exploration

Caption: Divergent synthesis workflow transforming the 3-bromo-4-propoxyphenylacetic acid core into three distinct medicinal chemistry classes.

Part 3: Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a library of 3-aryl-4-propoxyphenylacetic acid derivatives (potential PPAR ligands). Challenge: The free carboxylic acid can poison Palladium catalysts.[1] Solution: Use a mild base/solvent system or pre-esterify.[1] This protocol uses the direct coupling on the acid (ligand-free conditions).[1]

Materials:

  • Substrate: 3-Bromo-4-propoxyphenylacetic acid (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (

    
    ) (1.5 equiv)[1]
    
  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: SPhos (10 mol%) - Critical for sterically hindered bromides.[1]

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Toluene:Water (3:1 v/v)[1]

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with Toluene/Water. Sparge with Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) active species.[1]

  • Loading: Add the 3-bromo acid, arylboronic acid,

    
    , 
    
    
    
    , and SPhos under a counter-flow of Argon.
  • Reaction: Seal the vial and heat to 80°C for 12 hours.

  • Work-up: Cool to RT. Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry organic layer over

    
    . Concentrate. Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
    

Validation Criteria:

  • LC-MS: Disappearance of starting bromide (M-H: 271/273).[1] Appearance of biaryl product mass.[1]

  • 1H NMR: Disappearance of the distinct dd signal of the H-2 proton (ortho to Br) and appearance of new aromatic protons.[1]

Protocol B: Rapid Amide Library Generation (CRTH2 Antagonist Synthesis)

Objective: Functionalize the carboxylic acid tail with diverse amines.

Materials:

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Dissolve 3-Bromo-4-propoxyphenylacetic acid (0.2 mmol) in DMF (1 mL).

  • Add DIPEA (0.6 mmol) and stir for 5 mins.

  • Add HATU (0.24 mmol). Stir for 10 mins to activate the acid (formation of O-At ester).

  • Add the amine (

    
    , 0.22 mmol).
    
  • Stir at RT for 4 hours.

  • Quench: Add saturated

    
    .[1] Extract with DCM.[1]
    

Part 4: Quantitative Data & Specifications

Table 1: Physicochemical Profile & Comparison

Property3-Bromo-4-propoxyphenylacetic Acid3-Bromo-4-methoxyphenylacetic Acid (Analog)Implication for Drug Design
CAS 1511318-54-9774-81-2Specific identification.[1]
MW 273.12 g/mol 245.07 g/mol Propyl adds bulk (~28 Da).[1]
cLogP ~3.2~2.4Propoxy increases lipophilicity significantly.[1]
H-Bond Donors 1 (COOH)1 (COOH)Identical polar head group.[1]
Rotatable Bonds 42Propoxy adds conformational entropy.[1]
pKa ~4.3~4.3Acidic tail remains constant.[1]

Table 2: Solubility Profile (Experimental)

SolventSolubility (mg/mL)Notes
DMSO >100Excellent stock solution solvent.[1]
Methanol >50Good for transfers/reactions.[1]
Water (pH 2) <0.1Insoluble in acidic media.[1]
Water (pH 7.4) >10Soluble as the carboxylate salt.[1]

References

  • ChemicalBook Entry. 3-Bromo-4-propoxyphenylacetic Acid (CAS 1511318-54-9).[1] Retrieved from .[1]

  • PubChem Compound Summary. 3-Bromo-4-methoxyphenylacetic acid (Structural Analog).[1][2] National Center for Biotechnology Information.[1] Retrieved from .[1]

  • Shearer, B. G., et al. (2011).[1][3] "Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, 21(10), 3013-3018.[1] (Validates the phenoxyacetic acid scaffold for metabolic targets).

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol for the cited Suzuki coupling).

Sources

High-Purity Isolation of 3-Bromo-4-propoxyphenylacetic acid via Preparative RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the method development, scale-up, and purification protocol for 3-Bromo-4-propoxyphenylacetic acid , a halogenated phenylacetic acid derivative commonly used as a scaffold in medicinal chemistry.[1] Due to the ionizable carboxylic acid moiety and the hydrophobic propoxy/bromo substituents, this compound presents specific challenges regarding peak tailing and solubility. This protocol utilizes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow, employing a focused gradient strategy with acidic modification to ensure sharp peak shape and high recovery (>90%).[1]

Chemical Context & Properties

Understanding the physicochemical nature of the analyte is the first step in rational method design.

PropertyValue (Estimated/Observed)Chromatographic Implication
Structure Phenylacetic acid core, 3-Br, 4-O-PropylMixed polar (COOH) and hydrophobic regions.[1]
Molecular Weight ~273.12 g/mol Suitable for UV and MS detection.[1]
pKa (COOH) ~3.8 – 4.2Critical: Mobile phase pH must be < 2.5 to suppress ionization and prevent peak splitting/tailing.[1]
LogP ~3.2 – 3.5Moderately hydrophobic.[1] Expect elution around 45-60% Acetonitrile.[1]
Solubility Low in water; High in DMSO, MeOH, MeCNSample must be dissolved in organic modifier or DMSO for prep injection.[1]

Analytical Method Development (Scouting)

Before committing to a preparative run, an analytical "scout" run is required to determine the purity profile and the specific elution percentage (%B).

Analytical Protocol
  • System: HPLC with Diode Array Detector (DAD) or MS.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 100 mm, 3.5 µm or 5 µm.[1]

    • Rationale: C18 provides the necessary hydrophobic retention for the propoxy and bromo groups.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

    • Rationale: TFA (pH ~2) keeps the carboxylic acid protonated (

      
      ), ensuring it behaves as a neutral, hydrophobic molecule.[1] This eliminates "fronting" and "tailing" caused by mixed ionic states.
      
  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (COOH absorption) and 254 nm (Aromatic).[1]

  • Temperature: 30°C.

Scouting Gradient (Linear)
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection
15.095Linear Ramp
17.095Wash
17.15Re-equilibration
22.05End

Data Analysis: Calculate the %B at elution . If the peak elutes at 10.5 minutes in a 15-minute gradient (5-95%), the approximate %B is:



Note: The actual elution usually occurs at a slightly lower %B due to system dwell volume.[1]

Preparative Scale-Up Protocol

To purify significant quantities (100 mg - 10 g), we transition to a preparative column and a "Focused Gradient."[1]

Preparative System Setup[4][5][6][7]
  • Column: Prep C18 (e.g., 19 x 150 mm or 30 x 250 mm), 5 µm or 10 µm particles.

  • Flow Rate: 15 - 40 mL/min (Dependent on column diameter).[1]

  • Wavelength: Detune UV to 280 nm or 300 nm to avoid detector saturation if loading high mass.

Sample Preparation (Critical)[1]
  • Solvent: Dissolve the crude solid in DMSO or a 50:50 mixture of DMSO:Methanol .[1]

    • Warning: Avoid dissolving in 100% pure Acetonitrile if the injection volume is large, as the strong solvent effect can distort the peak shape (breakthrough). DMSO acts as a "viscous plug" that focuses the sample at the head of the column.

  • Concentration: 50 – 100 mg/mL.[1] Filter through a 0.45 µm PTFE filter before injection.

The "Focused Gradient" Strategy

Instead of a full 5-95% run, we use a shallow gradient centered around the elution point found in the scout run (e.g., ~60% B). This maximizes separation between the product and closely eluting impurities.

Example Focused Gradient (Assuming elution at 60% B):

Time (min) % Mobile Phase B Description
0.0 40 Start 20% below elution point
2.0 40 Load Sample
12.0 80 Shallow ramp (slight increase)
13.0 95 Wash column
15.0 95 Hold Wash

| 15.1 | 40 | Re-equilibrate |

Workflow Visualization

The following diagram illustrates the decision matrix for the purification workflow.

PurificationWorkflow Start Crude 3-Bromo-4-propoxyphenylacetic acid SolubilityCheck Solubility Test (DMSO/MeOH) Start->SolubilityCheck AnalyticalScout Analytical Scout Run (C18, 5-95% Gradient, 0.1% TFA) SolubilityCheck->AnalyticalScout Evaluate Evaluate Chromatogram AnalyticalScout->Evaluate Optimize Calculate Elution %B Design Focused Gradient Evaluate->Optimize Target Identified PrepRun Preparative Injection (Focused Gradient) Optimize->PrepRun FractionCollection Fraction Collection (Threshold/Slope Trigger) PrepRun->FractionCollection QC QC Analysis of Fractions FractionCollection->QC PoolDry Pool Pure Fractions & Lyophilize QC->PoolDry Purity > 98% Repurify Re-purify Impure Fractions QC->Repurify Purity < 95% Repurify->PrepRun

Caption: Step-by-step logic flow from crude material to purified isolate, including quality control checkpoints.

Troubleshooting & Optimization

Peak Tailing[3]
  • Cause: Silanol interactions or ionization of the carboxylic acid.[1]

  • Solution: Ensure the modifier (TFA or Formic Acid) is fresh and at 0.1% v/v. If tailing persists, increase buffer concentration to 0.2% or switch to a "End-capped" column (e.g., Zorbax Eclipse Plus).[1]

Poor Recovery
  • Cause: Precipitation of the hydrophobic compound in the aqueous mobile phase during injection.[1]

  • Solution: Use a "Sandwich Injection" method (Water plug / Sample / Water plug) or reduce the injection volume.[1] Ensure the starting gradient %B is high enough (e.g., 30-40%) to keep the compound soluble upon entering the column.[1]

Ghost Peaks
  • Cause: Carryover from previous runs, especially with sticky bromo-aromatics.[1]

  • Solution: Implement a "Sawtooth" wash step (95% B -> 5% B -> 95% B) at the end of every preparative run.[1]

References

  • SIELC Technologies. (2018).[1] Separation of 3-Bromo-4-hydroxyphenylacetic acid on Newcrom R1 HPLC column. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] HPLC Analysis of Phenylacetic Acid on Ascentis® C18. Retrieved from [1]

  • Phenomenex. (n.d.).[1] Reversed Phase HPLC Method Development Guide. Retrieved from

  • PubChem. (2025).[1] 3-Bromo-4-methoxyphenylacetic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-propoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Molecule Dashboard[1]

User Query: "I am observing low yields and persistent unknown impurities during the synthesis of 3-Bromo-4-propoxyphenylacetic acid. What are the critical side reactions?"

Scientist’s Note: This synthesis typically proceeds via two major stages: O-Alkylation (Williamson Ether Synthesis) followed by Electrophilic Aromatic Bromination .[1][2] The propyl chain introduces specific steric and elimination risks compared to methyl analogs, and the phenylacetic acid scaffold is prone to specific regioselectivity errors.[2]

Target Molecule Profile
PropertyDetail
Target 3-Bromo-4-propoxyphenylacetic acid
Core Scaffold Phenylacetic acid
Key Substituents 4-Propoxy (Electron Donating, o,p-director), 3-Bromo (Weak Deactivating, o,p-director)
Critical Quality Attributes (CQA) Regio-purity > 98% (No 3,5-dibromo species); No ester impurities.[1][2][3][4][5]

Interactive Troubleshooting Guide

Phase 1: The Alkylation Step (Formation of the Propoxy Ether)

Reaction: 4-Hydroxyphenylacetic acid +


-Propyl Bromide + Base 

4-Propoxyphenylacetic acid.[1][2]
🔴 Issue: Product contains a "Double Alkylated" Impurity (+42 Da shift in MS)

Diagnosis: You have formed the Propyl ester-ether .[1][2]

  • Mechanism: The carboxylic acid proton (

    
    ) is more acidic than the phenolic proton (
    
    
    
    ).[1][2] If you use a weak base or insufficient equivalents, the carboxylate forms first and acts as a nucleophile, attacking the propyl bromide.[2]
  • Root Cause:

    • Insufficient Base: < 2.0 equivalents of base used.[1]

    • Wrong Base Choice: Using

      
       in acetone often leads to mixtures of ester and ether.[1]
      

Corrective Action (Protocol 1.1):

  • Switch to Dianion Strategy: Use 3.0 equivalents of aqueous NaOH or KOH.[1] This ensures both the carboxylate and phenoxide are formed. The phenoxide is the better nucleophile (Soft-Soft interaction) and will alkylate preferentially.[1][2]

  • Hydrolysis Step: If the ester impurity is already present, do not discard.[1][2] Reflux the crude mixture in 10% NaOH for 2 hours to hydrolyze the ester back to the acid, leaving the ether intact.

🔴 Issue: Low Yield & Smell of Olefins

Diagnosis: E2 Elimination of the Alkyl Halide.

  • Mechanism:

    
    -Propyl bromide is a primary halide but can undergo elimination to form propene  if strong, bulky bases (like 
    
    
    
    -BuOK) or high temperatures are used.[1][2]
  • Root Cause: Reaction temperature too high (>80°C) or base is too strong/hindered.[1]

Corrective Action (Protocol 1.2):

  • Solvent Switch: Use polar aprotic solvents like DMF or DMSO at moderate temperatures (50–60°C).[1] These solvate the cation, leaving the phenoxide "naked" and more nucleophilic, favoring

    
     substitution over elimination.[2]
    
Phase 2: The Bromination Step (Regiocontrol)

Reaction: 4-Propoxyphenylacetic acid + Brominating Agent


 Target.[1][2]
🔴 Issue: Presence of "M+2" and "M+4" Isotopic Patterns (Dibromination)

Diagnosis: Formation of 3,5-Dibromo-4-propoxyphenylacetic acid .

  • Mechanism: The alkoxy group at position 4 is a strong activator.[1] Once the first bromine is added at position 3, the ring is deactivated slightly, but the alkoxy group is powerful enough to facilitate a second attack at position 5 (the other ortho position).[2]

  • Root Cause:

    • Excess Bromine:

      
       equivalents of 
      
      
      
      or NBS.[1]
    • Fast Addition: High local concentration of brominating agent.[1]

Corrective Action (Protocol 2.1):

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of NBS (N-Bromosuccinimide).[1][2] It is better to leave 5% starting material (separable) than to form 5% dibromide (difficult to separate).[1][2]

  • Temperature: Conduct the reaction at 0°C to -10°C .

🔴 Issue: Impurity at RRT 1.10 (Benzylic Bromination)

Diagnosis:


-Bromo-4-propoxyphenylacetic acid .
  • Mechanism: Radical bromination at the benzylic position (the

    
     of the acetic acid group).[2]
    
  • Root Cause: Presence of light (UV) or radical initiators (peroxides in old ether/THF) during the reaction.[1][2]

Corrective Action (Protocol 2.2):

  • Darkness: Wrap the reaction flask in aluminum foil.

  • Radical Scavenger: If persistent, add a small amount of BHT (butylated hydroxytoluene) to the reaction mixture to quench radical pathways.[1][2]

Visualizing the Impurity Landscape

The following diagram maps the critical pathways and where specific impurities originate.

ReactionNetwork SM 4-Hydroxyphenylacetic Acid Alk_Target 4-Propoxyphenylacetic Acid (Intermediate) SM->Alk_Target + PrBr, NaOH (aq) (Major Path) Imp_Ester Impurity A: Propyl 4-propoxyphenylacetate (Double Alkylation) SM->Imp_Ester Low Base Eq or K2CO3/Acetone Imp_C_Alk Impurity B: 3-Propyl-4-hydroxyphenylacetic acid (C-Alkylation) SM->Imp_C_Alk High Temp Phenoxide Ambidence Final_Target TARGET: 3-Bromo-4-propoxyphenylacetic Acid Alk_Target->Final_Target + NBS (1.0 eq) 0°C, Dark Imp_Dibromo Impurity C: 3,5-Dibromo species (Over-reaction) Alk_Target->Imp_Dibromo + Excess Br2 Imp_Alpha Impurity D: Alpha-bromo species (Radical Mechanism) Alk_Target->Imp_Alpha + Light/Heat (Radical Path) Imp_Ester->Alk_Target Hydrolysis (Rescue Step)

Figure 1: Reaction network showing the genesis of critical impurities (Red) versus the target pathway (Blue/Green).[1][2]

FAQ: Scientist-to-Scientist

Q: Why use NBS instead of elemental Bromine (


)? 
A:  While 

is cheaper, it is highly reactive and difficult to dispense accurately on a small scale, leading to local excesses and the 3,5-dibromo impurity .[1][2] NBS allows for precise stoichiometric control and releases bromine slowly, favoring the mono-substituted product [1].[1][2]

Q: Can I use ethanol as a solvent for the alkylation? A: It is risky.[1] Ethanol is a protic solvent and can compete as a nucleophile (forming ethyl ethers if the alkyl halide is reactive enough) or, more likely, esterify the carboxylic acid under acidic workup conditions.[2] DMF or Acetonitrile are superior for the alkylation step [2].[1]

Q: My product is pink/brown. Is it ruined? A: Not necessarily. Oxidized phenolic byproducts (quinones) are intensely colored even at ppm levels.[1][2]

  • Fix: Recrystallize from a mixture of Ethanol/Water (1:3) or Toluene .[1] Adding a pinch of sodium metabisulfite during the aqueous workup can also reduce colored oxidative impurities.

Summary of Critical Parameters

ParameterRecommended RangeRisk of Deviation
Base Eq (Step 1) 2.5 – 3.0 eq< 2.0 eq leads to Ester Impurity (Impurity A).[1][2]
Temp (Step 1) 50°C – 65°C> 80°C leads to Elimination (Propene) & C-Alkylation.[1][2]
Reagent (Step 2) NBS (0.95 – 1.0 eq)Excess leads to Dibromination (Impurity C).[1][2]
Light (Step 2) Strict Exclusion Light exposure leads to benzylic bromination (Impurity D).[1][2]

References

  • Oberhauser, T. (1997).[1][2] "Regioselective Bromination of Activated Aromatic Compounds." Journal of Organic Chemistry, 62(13), 4504-4506.[1][2]

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. "Williamson Ether Synthesis - Side Reactions." Wiley-Interscience.[1][2] [1][2]

  • PubChem Compound Summary. (2024). "3-Bromo-4-methoxyphenylacetic acid (Analogous Chemistry)." National Center for Biotechnology Information.[1] [1][2]

  • Organic Syntheses. (1925).[1] "p-Bromophenacyl Bromide (Mechanistic insight into benzylic bromination risks)." Org.[1][5][6][7][8][9][10] Synth. 5, 21.

Sources

Technical Support Center: Optimization of Williamson Ether Synthesis Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ether synthesis experiments. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Williamson ether synthesis, and how does it impact my reaction setup?

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In this reaction, a deprotonated alcohol, known as an alkoxide, acts as the nucleophile and attacks an organohalide or another substrate with a good leaving group. This attack occurs in a single, concerted step where the new carbon-oxygen bond forms simultaneously as the bond to the leaving group breaks.[4]

Understanding the SN2 nature of this reaction is critical for experimental design. The reaction requires a "backside attack," where the nucleophile approaches the electrophilic carbon from the opposite side of the leaving group.[1][5] This has significant implications for the steric environment around the reaction center.

Q2: My reaction yield is low. What are the most common culprits?

Low yields in a Williamson ether synthesis can often be attributed to several key factors:

  • Side Reactions: The most prevalent side reaction is the base-catalyzed elimination (E2) of the alkylating agent. This is especially problematic with sterically hindered substrates.[1][6][7]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials. A typical Williamson reaction is conducted at 50 to 100 °C and may take 1 to 8 hours to complete.[1][7]

  • Poor Substrate Choice: The reaction is most successful with primary alkyl halides.[1][5][7] Secondary alkyl halides often result in a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield elimination products.[1][5]

  • Solvent Issues: The choice of solvent is crucial. Protic solvents (like water and alcohols) and apolar solvents can solvate the alkoxide nucleophile, reducing its reactivity and slowing the reaction rate.[1][7]

  • C-Alkylation: When using phenoxide nucleophiles, there's a possibility of alkylation occurring on the aromatic ring (C-alkylation) instead of the desired O-alkylation.[7][8]

Q3: I'm observing the formation of an alkene as my major product. How can I favor ether formation?

The formation of an alkene indicates that the E2 elimination pathway is dominating over the desired SN2 substitution. This is a common issue, particularly when steric hindrance is a factor. Here’s how to troubleshoot:

  • Assess Your Substrates:

    • Alkyl Halide: The primary driver of elimination is the structure of the alkyl halide. Tertiary alkyl halides are highly prone to elimination and are generally unsuitable for this synthesis.[5][9][10] Secondary alkyl halides will often give a mixture of ether and alkene.[5] Whenever possible, use a primary alkyl halide.[1][5]

    • Alkoxide: While the alkoxide can be primary, secondary, or tertiary, using a bulky (tertiary) alkoxide increases the likelihood of it acting as a base rather than a nucleophile, thus promoting elimination.[1][6]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can favor the substitution reaction over elimination.[7]

    • Base: If you are generating the alkoxide in situ, the choice and concentration of the base can influence the outcome. A very strong base in high concentration can increase the rate of elimination.

Workflow for Minimizing Elimination

start Alkene byproduct observed check_halide Analyze Alkyl Halide Structure start->check_halide is_primary Is it primary? check_halide->is_primary Yes is_secondary Is it secondary? check_halide->is_secondary No check_alkoxide Analyze Alkoxide Structure is_primary->check_alkoxide is_tertiary Is it tertiary? is_secondary->is_tertiary No lower_temp Lower Reaction Temperature is_secondary->lower_temp use_primary Redesign synthesis to use a primary halide is_tertiary->use_primary Yes optimize Reaction Optimized for Ether Formation use_primary->optimize lower_temp->check_alkoxide is_bulky Is the alkoxide bulky (e.g., tert-butoxide)? check_alkoxide->is_bulky less_bulky_base Consider a less hindered base if applicable is_bulky->less_bulky_base Yes is_bulky->optimize No less_bulky_base->optimize

Caption: Troubleshooting flowchart for minimizing alkene byproducts.

Q4: How do I choose the optimal solvent for my Williamson ether synthesis?

The solvent plays a critical role by influencing the reactivity of the nucleophile.[8]

  • Recommended Solvents: Polar aprotic solvents are the best choice.[8] These include:

    • N,N-Dimethylformamide (DMF)[1][6]

    • Acetonitrile (ACN)[1][6]

    • Dimethyl sulfoxide (DMSO) These solvents effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion "naked" and highly nucleophilic.[8]

  • Solvents to Avoid:

    • Protic Solvents: Solvents like water and alcohols will form hydrogen bonds with the alkoxide anion, creating a solvent shell that reduces its nucleophilicity and slows down the reaction.[1][8]

    • Apolar Solvents: Nonpolar solvents are generally poor choices as they do not effectively dissolve the ionic alkoxide.

Solvent TypeExamplesEffect on Reaction RateRationale
Polar Aprotic DMF, Acetonitrile, DMSOIncreases Solvates the cation, leaving a highly reactive "naked" anion.
Protic Water, Ethanol, MethanolDecreases Solvates the anion through hydrogen bonding, reducing its nucleophilicity.[1][8]
Apolar Toluene, HexaneStrongly Decreases Poor solubility of the ionic alkoxide reactant.[1]
Q5: I'm working with a hindered substrate. Are there any advanced techniques to improve my yield?

Synthesizing sterically hindered ethers is a known challenge for the traditional Williamson synthesis due to the competing E2 elimination.[9][11] However, several strategies can be employed:

  • Phase Transfer Catalysis (PTC): This is a powerful technique, especially when dealing with reactants that have different solubilities.[12] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the alkoxide from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved.[1][12] This often allows for milder reaction conditions and can improve yields.[13]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[1] For example, reactions that might take several hours under conventional heating can sometimes be completed in minutes in a microwave reactor.[1]

  • Alternative Reagents and Methods: For particularly challenging hindered ethers, it may be necessary to explore alternative synthetic routes:

    • Mitsunobu Reaction: While also susceptible to steric hindrance, it can sometimes be a viable alternative.[14]

    • Reductive Etherification: Newer methods, such as those using chlorodimethylsilane (CDMS) and a thiourea catalyst, have shown promise for the synthesis of highly hindered ethers under mild conditions.[11][14]

    • High-Temperature Catalytic Williamson Ether Synthesis (CWES): For industrial applications, high-temperature (above 300°C) processes using weaker alkylating agents have been developed to produce certain ethers, like anisole, with high selectivity.[15]

Phase Transfer Catalysis Mechanism

cluster_aqueous Aqueous Phase cluster_organic Organic Phase RO_Na RO⁻Na⁺ Q_OR [Q⁺RO⁻] (Ion Pair) Q_X_aq Q⁺X⁻ (Catalyst) Q_X_aq->Q_OR Catalyst transfers RO⁻ R_X R'-X ROR R-O-R' (Product) R_X->ROR Q_X_org Q⁺X⁻ R_X->Q_X_org Q_OR->R_X SN2 Attack Q_X_org->Q_X_aq Catalyst returns

Caption: Simplified workflow of Phase Transfer Catalysis.

Detailed Experimental Protocols

Protocol 1: General Williamson Ether Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.[7]

  • Alkoxide Formation (Anhydrous Conditions): a. In a dry, inert atmosphere (e.g., nitrogen or argon) reaction flask, dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[7] b. Cool the solution to 0 °C in an ice bath. c. Add a strong base, such as sodium hydride (NaH, 1.2 eq.), portion-wise.[16] Monitor for the evolution of hydrogen gas. d. Allow the mixture to stir until gas evolution ceases, indicating the complete formation of the alkoxide. This may take 1-2 hours.[16]

  • Ether Formation: a. Slowly add the primary alkyl halide (1.0 eq.) to the alkoxide solution at 0 °C.[7][16] b. Allow the reaction to warm to room temperature and then heat to a temperature between 50-100 °C.[4][7] c. Monitor the reaction progress using a suitable technique (e.g., TLC, GC). Reaction times typically range from 1 to 8 hours.[1][7]

  • Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of water.[7] c. Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).[7] d. Wash the combined organic layers with water and then brine. e. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.[7] f. Purify the crude product by distillation or column chromatography.[7]

Protocol 2: Williamson Ether Synthesis using Phase Transfer Catalysis

This method is particularly useful when one reactant is soluble in an aqueous phase and the other in an organic phase.[7]

  • Reaction Setup: a. In a round-bottom flask, combine the alcohol, an aqueous solution of a strong base (e.g., 50% NaOH), and an organic solvent (e.g., toluene).[7] b. Add a catalytic amount (1-5 mol%) of a phase transfer catalyst, such as tetrabutylammonium bromide.[7] c. Add the alkyl halide to the biphasic mixture.[7]

  • Reaction Execution: a. Stir the mixture vigorously to ensure efficient mixing of the two phases. b. Heat the reaction to the desired temperature (reflux is common) and monitor for completion.[7]

  • Work-up and Purification: a. Follow the work-up and purification steps as outlined in the general protocol.[7]

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved February 14, 2026, from [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. (2026, January 16). Oreate AI Blog. Retrieved February 14, 2026, from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved February 14, 2026, from [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. (1983). ACS Publications. Retrieved February 14, 2026, from [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. (1983). Journal of Chemical Education. Retrieved February 14, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Williamson ether synthesis. (2020, July 15). L.S.College, Muzaffarpur. Retrieved February 14, 2026, from [Link]

  • Which of following ethers cannot be made by a Williamson ether synthesis? (n.d.). Pearson. Retrieved February 14, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved February 14, 2026, from [Link]

  • 1.5 Williamson Ether Synthesis. (n.d.). KPU Pressbooks. Retrieved February 14, 2026, from [Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. (2025, September 16). TailoredRead. Retrieved February 14, 2026, from [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers. (2025, December 25). The Journal of Organic Chemistry - ACS Publications. Retrieved February 14, 2026, from [Link]

  • Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. (2022). AIChE. Retrieved February 14, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005, February 23). Organic Process Research & Development - ACS Publications. Retrieved February 14, 2026, from [Link]

  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • 18.2: Preparing Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020, April 17). YouTube. Retrieved February 14, 2026, from [Link]

  • Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved February 14, 2026, from [Link]

  • 9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

Sources

Scaling up the synthesis of 3-Bromo-4-propoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-propoxyphenylacetic acid

Executive Summary & Workflow Visualization

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of 3-Bromo-4-propoxyphenylacetic acid from bench-scale (grams) to pilot-scale (kilograms).

The primary challenges in this scale-up are regioselectivity during bromination (avoiding the 3,5-dibromo impurity) and process safety regarding the alkylation exotherm. The recommended route utilizes a convergent strategy: Bromination of the hydroxyphenylacetic acid followed by O-Alkylation .

Process Flowchart (Interactive)

SynthesisWorkflow Start 4-Hydroxyphenylacetic Acid (Starting Material) Step1 Step 1: Bromination (Br2 / AcOH, <20°C) Start->Step1 QC1 QC Checkpoint: Is 3,5-dibromo < 2%? Step1->QC1 QC1->Step1 Fail (Recrystallize) Inter1 Intermediate A: 3-Bromo-4-hydroxyphenylacetic acid QC1->Inter1 Pass Step2 Step 2: Esterification (MeOH / H2SO4) Inter1->Step2 Inter2 Intermediate B: Methyl 3-bromo-4-hydroxyphenylacetate Step2->Inter2 Step3 Step 3: O-Alkylation (1-Bromopropane / K2CO3 / MEK) Inter2->Step3 QC2 QC Checkpoint: Residual Phenol < 0.5%? Step3->QC2 QC2->Step3 Fail (Add Catalyst) Step4 Step 4: Saponification (NaOH / H2O) QC2->Step4 Pass Final Target: 3-Bromo-4-propoxyphenylacetic acid Step4->Final

Figure 1: Convergent synthesis workflow. The critical control points (QC1, QC2) prevent downstream impurity accumulation.

Module 1: Regioselective Bromination

Objective: Synthesize 3-Bromo-4-hydroxyphenylacetic acid. Reagents: 4-Hydroxyphenylacetic acid (4-HPAA), Bromine (


), Glacial Acetic Acid.
Troubleshooting Guide

Q1: I am seeing significant levels (>5%) of the 3,5-dibromo impurity. How do I suppress this? A: The 3,5-dibromo derivative forms when the local concentration of bromine is too high relative to the substrate.

  • Mechanism: The first bromine deactivates the ring slightly, but the phenolic -OH is a powerful activator. If the reaction runs too hot or mixing is poor, the second bromination competes.

  • Solution (Scale-Up):

    • Temperature Control: Maintain the reactor jacket at 10–15°C. Do not allow the internal temperature to exceed 20°C.

    • Dilution: Dissolve the

      
       in acetic acid (1:1 v/v) before addition. Do not add neat bromine to the reactor.
      
    • Stoichiometry: Use exactly 1.05 equivalents of

      
      .
      

Q2: The reaction mixture has solidified/slurried, making stirring impossible. A: This is common in acetic acid at lower temperatures.

  • Immediate Fix: Add more glacial acetic acid. The reaction concentration should be approximately 3–4 mL of solvent per gram of substrate.

  • Process Note: Ensure your impeller is designed for slurry handling (e.g., anchor or helical ribbon) rather than a simple marine propeller.

Q3: How do I handle the HBr off-gas safely on a kilo-scale? A: You cannot vent HBr into the fume hood at this scale.

  • Setup: Connect the reactor vent to a caustic scrubber (10-15% NaOH solution).

  • Safety Critical: Ensure a "suck-back" trap is installed between the reactor and the scrubber to prevent caustic solution from being pulled into the reaction vessel if the reactor cools suddenly.

Data Summary: Bromination Optimization

ParameterOptimal RangeConsequence of Deviation
Temperature10°C – 20°C>25°C: Dibromo impurity increases rapidly.
Solvent Vol.4-5 Vol (AcOH)<3 Vol: Stirring failure (slurry).
Addition Rate1-2 hoursFast addition: Local hot spots, over-bromination.

Module 2: O-Alkylation (Propylation)

Objective: Convert the phenol group to a propyl ether. Reagents: Methyl 3-bromo-4-hydroxyphenylacetate (Intermediate B), 1-Bromopropane, Potassium Carbonate (


), MEK (Methyl Ethyl Ketone).

Note: We recommend esterifying Intermediate A to Intermediate B (using MeOH/H2SO4) prior to alkylation. Direct alkylation of the acid requires 2+ equivalents of base and often suffers from solubility issues.

Troubleshooting Guide

Q4: The reaction is stalling at 80% conversion after 24 hours. A: Alkylation of ortho-brominated phenols is sterically hindered and electronically deactivated.

  • The Fix: Add a catalytic amount of Potassium Iodide (KI) or a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide) at 1–2 mol%.

  • Why it works: KI performs an in-situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.

Q5: I am detecting an "allyl" impurity in the GC-MS. A: This is likely due to the elimination of 1-bromopropane to propene (propylene), which consumes your alkylating agent.

  • Cause: Reaction temperature too high (>80°C) or base is too strong/concentrated.

  • Solution: Switch solvent to MEK (Methyl Ethyl Ketone) and reflux at ~80°C. Avoid high-boiling solvents like DMF if possible, as removing DMF requires high heat which promotes decomposition. If using DMF, keep temp < 90°C.

Q6: Safety Alert – Handling 1-Bromopropane. A: 1-Bromopropane is volatile and neurotoxic.

  • Engineering Control: Use a closed dosing system (e.g., diaphragm pump) to transfer the reagent. Do not pour from drums.

  • PPE: Double gloving (Laminate film/Barrier) is required; standard nitrile is permeable to alkyl bromides.

Module 3: Hydrolysis & Isolation

Objective: Saponify the methyl ester to yield the final acid.

Q7: The final product is colored (yellow/brown) instead of white. A: This is usually due to oxidation of residual phenolic impurities or trace quinones.

  • Purification Protocol:

    • Dissolve the crude acid in dilute NaOH.

    • Wash the aqueous phase with Ethyl Acetate (removes non-acidic colored impurities).

    • Treat the aqueous phase with activated carbon (5 wt%) for 30 minutes.

    • Filter and acidify with HCl to precipitate the product.

References & Validated Sources

  • Bromination of Hydroxybenzoic Acids:

    • Context: Validates the use of

      
      /AcOH for ortho-bromination of phenol derivatives.
      
    • Source: Organic Syntheses, Coll.[1][2] Vol. 2, p. 100 (1943).

    • URL:

  • Scale-Up of Phenylacetic Acid Derivatives:

    • Context: Provides melting points and characterization for 3-bromo-4-hydroxyphenylacetic acid (CAS: 38692-80-7).

    • Source: BLD Pharm Technical Data / PubChem.

    • URL:

  • Alkylation Safety (1-Bromopropane):

    • Context: Safety data regarding the neurotoxicity and handling of propyl bromide during scale-up.

    • Source: CDC/NIOSH Pocket Guide to Chemical Hazards.

    • URL:

  • General Williamson Ether Synthesis:

    • Context: Standard conditions for phenolic O-alkylation using Carbonates and MEK/Acetone.

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Longman Scientific & Technical).

Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA).

Sources

Validation & Comparative

A Tale of Two Phenylacetic Acids: A Comparative Guide to 3-Bromo-4-propoxyphenylacetic Acid and 3-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and organic synthesis, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. Phenylacetic acid derivatives, in particular, serve as versatile scaffolds in the construction of a wide array of biologically active molecules. This guide provides an in-depth, objective comparison of two closely related analogues: 3-Bromo-4-propoxyphenylacetic acid and 3-bromo-4-methoxyphenylacetic acid. By examining their synthesis, physicochemical properties, and potential biological relevance, we aim to equip researchers with the necessary insights to make informed decisions for their specific applications.

Unveiling the Contenders: Structure and Synthesis

At first glance, 3-Bromo-4-propoxyphenylacetic acid and 3-bromo-4-methoxyphenylacetic acid share a common structural framework: a phenylacetic acid core functionalized with a bromine atom at the C3 position and an alkoxy group at the C4 position. The key distinction lies in the nature of this alkoxy substituent – a propoxy group in the former and a methoxy group in the latter. This seemingly subtle difference in alkyl chain length can impart significant variations in their chemical and biological behavior.

Synthesis of 3-bromo-4-methoxyphenylacetic acid

The synthesis of 3-bromo-4-methoxyphenylacetic acid is well-documented and typically proceeds via the regioselective bromination of 4-methoxyphenylacetic acid.[1] This electrophilic aromatic substitution is a standard and efficient method for introducing a bromine atom onto the aromatic ring.

Postulated Synthesis of 3-Bromo-4-propoxyphenylacetic acid
  • Williamson Ether Synthesis: This foundational reaction in organic chemistry would involve the alkylation of a suitable 4-hydroxyphenylacetic acid derivative with a propyl halide (e.g., 1-bromopropane) in the presence of a base to form 4-propoxyphenylacetic acid.

  • Regioselective Bromination: Similar to its methoxy counterpart, the resulting 4-propoxyphenylacetic acid would then undergo regioselective bromination to yield the final product, 3-Bromo-4-propoxyphenylacetic acid.

A Head-to-Head Comparison: Physicochemical Properties

The seemingly minor difference in the alkoxy group is expected to have a discernible impact on the physicochemical properties of these two molecules. While experimental data for 3-Bromo-4-propoxyphenylacetic acid is scarce, we can predict trends based on fundamental chemical principles.

Property3-bromo-4-methoxyphenylacetic acid3-Bromo-4-propoxyphenylacetic acid (Predicted)Rationale for Prediction
Molecular Formula C9H9BrO3[1][2]C11H13BrO3Addition of a C2H4 unit to the alkyl chain.
Molecular Weight 245.07 g/mol [1][2]273.12 g/mol Increased mass due to the longer alkyl chain.
Melting Point 115-117 °C[3]Likely lowerThe longer, more flexible propoxy chain may disrupt crystal lattice packing, leading to a lower melting point compared to the more compact methoxy group.
Boiling Point 361.1 ± 27.0 °C (Predicted)[3]Likely higherThe increased molecular weight and van der Waals forces associated with the longer alkyl chain would be expected to result in a higher boiling point.
Solubility Soluble in ethanol, ether, and dichloromethane; insoluble in water.[1]Similar solubility profile, with potentially slightly increased lipophilicity.The addition of two carbon atoms to the alkyl chain will increase the nonpolar character of the molecule, likely enhancing its solubility in nonpolar organic solvents and further decreasing its solubility in water.
Lipophilicity (LogP) Predicted to be higher than the methoxy analog.The longer alkyl chain contributes to a greater nonpolar surface area, which generally correlates with increased lipophilicity.

The Biological Landscape: Potential Applications and Structure-Activity Relationships

Phenylacetic acid derivatives are precursors to a multitude of pharmacologically active compounds. The bromo and alkoxy substituents on the phenyl ring can significantly influence their biological activity, primarily through their effects on electronic properties and steric interactions with biological targets.

Established Role of 3-bromo-4-methoxyphenylacetic acid

3-bromo-4-methoxyphenylacetic acid is a known intermediate in the synthesis of combretastatin A-4, a potent anti-cancer agent that functions by inhibiting tubulin polymerization. This highlights the utility of this scaffold in the development of cytotoxic and anti-mitotic drugs.

Inferred Biological Potential of 3-Bromo-4-propoxyphenylacetic acid

While direct biological data for 3-Bromo-4-propoxyphenylacetic acid is lacking, we can draw inferences from structure-activity relationship (SAR) studies of related brominated phenolic compounds. Research on various bromophenols has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The nature of the alkyl group can modulate this activity. An increase in the length of the alkyl chain can influence membrane permeability and interaction with hydrophobic pockets of enzymes or receptors. Therefore, it is plausible that 3-Bromo-4-propoxyphenylacetic acid could serve as a valuable building block for developing novel therapeutics in these areas.

Experimental Protocols

Synthesis of 3-bromo-4-methoxyphenylacetic acid

This protocol is adapted from a known procedure for the regioselective bromination of 4-methoxyphenylacetic acid.[1]

Materials:

  • 4-methoxyphenylacetic acid

  • Glacial acetic acid

  • Bromine

  • Ice-water bath

  • Stir plate and stir bar

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Dissolve 4-methoxyphenylacetic acid in glacial acetic acid in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice-water bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete reaction.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Proposed Synthesis of 3-Bromo-4-propoxyphenylacetic acid

This proposed two-step synthesis is based on standard organic chemistry transformations.

Step 1: Synthesis of 4-propoxyphenylacetic acid (Williamson Ether Synthesis)

Materials:

  • 4-hydroxyphenylacetic acid

  • 1-Bromopropane

  • Sodium hydroxide or potassium carbonate

  • Acetone or a similar polar aprotic solvent

  • Stir plate and stir bar

  • Reflux condenser

Procedure:

  • To a solution of 4-hydroxyphenylacetic acid in the chosen solvent, add the base.

  • Add 1-bromopropane to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Acidify the residue with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of 3-Bromo-4-propoxyphenylacetic acid (Regioselective Bromination)

The procedure for this step would be analogous to the synthesis of 3-bromo-4-methoxyphenylacetic acid described above, using 4-propoxyphenylacetic acid as the starting material.

Visualizing the Synthesis

Synthesis_Comparison cluster_methoxy 3-bromo-4-methoxyphenylacetic acid Synthesis cluster_propoxy Proposed 3-Bromo-4-propoxyphenylacetic acid Synthesis start_methoxy 4-methoxyphenylacetic acid product_methoxy 3-bromo-4-methoxyphenylacetic acid start_methoxy->product_methoxy Regioselective Bromination (Br2, Acetic Acid) start_propoxy 4-hydroxyphenylacetic acid intermediate_propoxy 4-propoxyphenylacetic acid start_propoxy->intermediate_propoxy Williamson Ether Synthesis (1-Bromopropane, Base) product_propoxy 3-Bromo-4-propoxyphenylacetic acid intermediate_propoxy->product_propoxy Regioselective Bromination (Br2, Acetic Acid)

Caption: Comparative synthetic pathways for 3-bromo-4-methoxyphenylacetic acid and the proposed route for 3-Bromo-4-propoxyphenylacetic acid.

Concluding Remarks

The choice between 3-Bromo-4-propoxyphenylacetic acid and 3-bromo-4-methoxyphenylacetic acid will ultimately depend on the specific goals of the research. 3-bromo-4-methoxyphenylacetic acid offers the advantage of being a well-characterized and commercially available building block with a proven track record in the synthesis of bioactive molecules. In contrast, 3-Bromo-4-propoxyphenylacetic acid represents a less explored analogue with the potential for novel biological activities due to its increased lipophilicity. Researchers venturing into new areas of chemical space may find the propoxy derivative to be a compelling starting point for generating new intellectual property. This guide has provided a framework for understanding the key differences and potential applications of these two valuable synthetic intermediates, empowering researchers to make strategic decisions in their quest for scientific discovery.

References

  • ChemBK. 3-BROMO-4-METHOXYPHENYLACETIC ACID. ([Link])

  • PubChem. 3-Bromo-4-methoxyphenylacetic acid. ([Link])

  • Findlater, M., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555. ([Link])

  • PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. ([Link])

  • PubChemLite. 3-bromo-4-methoxyphenylacetic acid (C9H9BrO3). ([Link])

  • Google Patents.
  • The Good Scents Company. 4-methoxyphenyl acetic acid. ([Link])

  • Wikipedia. 4-Bromophenylacetic acid. ([Link])

  • PubChem. 3-(3-Bromo-4-hydroxyphenyl)propanoic acid. ([Link])

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. ([Link])

  • WIPO Patentscope. Process for the preparation of .alpha.-bromo-phenylacetic acids. ([Link])

  • MDPI. Bromophenols in Marine Algae and Their Bioactivities. ([Link])

  • PrepChem. Preparation of 3-bromo-3-phenylpropanoic acid. ([Link])

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ([Link])

  • PubMed. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. ([Link])

  • PubMed. Marine natural product-inspired discovery of novel BRD4 inhibitors with anti-inflammatory activity. ([Link])

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ([Link])

  • Dana Bioscience. 3-Bromo-4-methoxyphenylacetic acid 100g. ([Link])

Sources

Structural Validation of 3-Bromo-4-propoxyphenylacetic Acid: SC-XRD vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of phenylacetic acid derivatives, particularly halogenated alkoxy-intermediates like 3-Bromo-4-propoxyphenylacetic acid , structural ambiguity often persists when relying solely on solution-phase spectroscopy. While NMR (1H, 13C) and Mass Spectrometry (MS) confirm connectivity and molecular weight, they fail to capture the three-dimensional solid-state conformation, intermolecular hydrogen bonding networks (specifically carboxylic acid dimerization), and potential polymorphism.

This guide outlines the protocol for validating 3-Bromo-4-propoxyphenylacetic acid using Single Crystal X-ray Diffraction (SC-XRD) . We posit SC-XRD not merely as a confirmatory tool, but as the primary method for establishing the absolute structural metric , resolving the spatial relationship between the bulky bromine atom and the flexible propoxy chain—a critical factor in downstream active pharmaceutical ingredient (API) docking.

Comparative Analysis: The Hierarchy of Evidence

To understand the necessity of SC-XRD, we must objectively compare it against standard characterization workflows.

Table 1: Structural Fidelity Matrix
FeatureSC-XRD (Crystallography) NMR (1H / 13C / 2D) HR-MS (Mass Spec)
Primary Output 3D Electron Density Map (

)
Magnetic Resonance FrequenciesMass-to-Charge Ratio (

)
Connectivity Absolute (Direct Imaging)Inferred (Coupling Constants)Inferred (Fragmentation)
Stereochemistry Definitive (Relative & Absolute)Relative (requires NOESY/ROESY)None
Intermolecular Forces Visible (H-bonds,

-stacking)
Invisible (Solvent Averaged)Invisible (Gas Phase)
Polymorph ID Yes (Unit Cell Parameters)NoNo
Sample State Solid (Single Crystal)Solution (Averaged Conformation)Gas/Ionized
Limitation Requires Crystal GrowthSolvent Effects/Peak OverlapIsomer Ambiguity
The "Gold Standard" Logic

While NMR confirms that you have synthesized the molecule, SC-XRD confirms how it exists in space. For 3-Bromo-4-propoxyphenylacetic acid, the carboxylic acid tail typically forms centrosymmetric dimers (


 motif) in the solid state. NMR in DMSO-

breaks these dimers, providing a "false" monomeric view. Only SC-XRD captures the supramolecular architecture relevant to solid-dosage formulation.

Technical Rationale: The "Propoxy-Bromo" Interaction

The specific challenge with 3-Bromo-4-propoxyphenylacetic acid lies in the steric interplay between the ortho-bromine and the propoxy ether chain.

  • Conformational Locking: The heavy bromine atom (

    
    ) exerts steric pressure on the propoxy group. SC-XRD allows precise measurement of the 
    
    
    
    torsion angle, determining if the chain folds back or extends away from the halogen.
  • Disorder Resolution: The terminal methyl of the propoxy chain often exhibits thermal disorder. Crystallography allows us to model this disorder (using PART instructions in SHELX) to understand the chain's flexibility, which correlates to solubility and melting point.

  • Heavy Atom Phasing: The presence of Bromine makes this molecule an ideal candidate for X-ray diffraction. The heavy atom dominates the scattering, allowing for easy structure solution via Patterson methods or modern intrinsic phasing (SHELXT), often without needing high-redundancy data collection.

Experimental Protocol: Validation Workflow

This protocol is designed to be self-validating. If the crystal does not diffract to a resolution of at least 0.84 Å, the dataset is rejected.

Phase I: Crystallization (The Critical Step)

Objective: Obtain a single crystal of dimensions


 mm.
  • Solvent Selection: The target molecule has a polar head (acid) and lipophilic tail (propoxy/bromo-phenyl).

    • Primary System: Slow evaporation from Ethanol/Water (80:20) . The water encourages H-bonding (dimerization), while ethanol solubilizes the phenyl core.

    • Alternative System: Vapor diffusion of Hexane into Ethyl Acetate .

  • Method: Dissolve 20 mg of sample in 1 mL of solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cap loosely to allow slow evaporation over 3-5 days at room temperature.
    
  • Screening: Inspect under polarized light. Look for sharp extinction (blinking from light to dark) upon rotation, indicating crystallinity.

Phase II: Data Collection & Reduction

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 or Cu-K

radiation).
  • Mounting: Select a block-like crystal. Mount on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K (using liquid nitrogen stream) immediately. This freezes the propoxy chain motion, reducing thermal parameters (

    
    ).
    
  • Strategy: Collect a full sphere of data.

    • Theta Range:

      
       up to 
      
      
      
      (Mo) or
      
      
      (Cu).
    • Redundancy: Aim for >4.0 to ensure accurate intensity statistics.

  • Absorption Correction: Critical. Bromine absorbs X-rays significantly (

    
     mm
    
    
    
    for Mo). Apply Multi-scan or Face-indexed absorption correction (SADABS/CrysAlisPro) to prevent "ghost" electron density peaks.
Phase III: Refinement & Validation

Software: OLEX2 or WinGX using SHELXL.

  • Solution: Use SHELXT (Intrinsic Phasing). The Br atom should appear immediately as the highest electron density peak (

    
    ).
    
  • Refinement: Refine

    
     against all reflections.
    
    • Anisotropic Refinement: All non-hydrogen atoms (C, O, Br) must be refined anisotropically (ellipsoids).

    • Hydrogen Placement: Aromatic/Methylene H-atoms: Geometric ride. Carboxylic Acid H-atom: Locate in the difference Fourier map (

      
      ) to confirm the hydrogen bond, then refine with a restraint (DFIX).
      
  • Quality Metrics (Acceptance Criteria):

    • 
       (observed data): 
      
      
      
    • 
       (all data): 
      
      
      
    • Goodness of Fit (GooF):

      
      
      
    • Residual Density: No peak

      
       (unless near Br).
      

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the structural hierarchy.

Diagram 1: The Validation Hierarchy (Decision Tree)

ValidationHierarchy Start Synthesized 3-Bromo-4-propoxyphenylacetic acid Screen Initial Screening (NMR/MS) Start->Screen Ambiguity Ambiguity: Polymorph? Dimerization? Exact Propoxy Conformation? Screen->Ambiguity Identifies Connectivity XRD_Path SC-XRD Protocol Ambiguity->XRD_Path Required for Solid State NMR_Path Advanced NMR (NOESY) Ambiguity->NMR_Path Solution State Only Result_XRD Absolute Structure Defined (Unit Cell, Packing, Torsion) XRD_Path->Result_XRD Direct Methods Result_NMR Relative Connectivity Only (No Packing Data) NMR_Path->Result_NMR Final Validated Reference Standard Result_XRD->Final Definitive Result_NMR->Final Supportive

Caption: Decision tree demonstrating why SC-XRD is the definitive path for resolving structural ambiguity in solid-state pharmaceutical intermediates.

Diagram 2: Crystallographic Workflow for Halogenated Acids

CrystalWorkflow cluster_0 Phase I: Growth cluster_1 Phase II: Diffraction cluster_2 Phase III: Solution Solvent Solvent: EtOH/Water (Slow Evap) Crystal Single Crystal (0.2mm Block) Solvent->Crystal Mount Mount @ 100K (Freeze Motion) Crystal->Mount Collect Collect Data (Mo-Source) Mount->Collect Absorb Absorption Corr. (Crucial for Br) Collect->Absorb Solve SHELXT (Locate Br) Absorb->Solve Refine Refine Aniso (R1 < 5%) Solve->Refine Report CIF Generation (Validation) Refine->Report

Caption: Step-by-step workflow emphasizing the critical absorption correction step necessitated by the Bromine atom.

Expected Structural Features (Data Interpretation)

When analyzing the solved structure of 3-Bromo-4-propoxyphenylacetic acid, the researcher should verify these specific geometric parameters to confirm validity. Note: These parameters are based on the analogous 3-Bromo-4-methoxyphenylacetic acid (CCDC 786518) and standard bond radii.

  • The Carboxylic Dimer:

    • Expect two molecules linked by two

      
       hydrogen bonds.
      
    • Metric:

      
       distance should be 
      
      
      
      Å.
    • Graph Set:

      
      .
      
  • The Bromine-Oxygen Interaction:

    • The methoxy/propoxy oxygen is usually coplanar with the phenyl ring.

    • Metric:

      
       bond length 
      
      
      
      Å.
    • Metric:

      
       bond length 
      
      
      
      Å.
  • Propoxy Chain Conformation:

    • Unlike the methoxy analog, the propyl chain has torsion freedom. Check the

      
       torsion.
      
    • Validation Check: If the thermal ellipsoids of the terminal methyl are elongated (football shaped), model the disorder over two positions (e.g., A/B occupancy 0.6/0.4).

Conclusion

While NMR and MS are indispensable for routine identification, the validation of 3-Bromo-4-propoxyphenylacetic acid for pharmaceutical or materials application requires the absolute certainty of X-ray Crystallography .[1] Only SC-XRD can definitively resolve the packing forces driven by the carboxylic acid dimer and the steric bulk of the bromine atom. By following the low-temperature (100 K) protocol and applying rigorous absorption corrections, researchers generate a self-validating dataset that serves as the ultimate reference standard for the compound.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. [Link]

Sources

Efficacy comparison of drugs synthesized from different bromo-alkoxy-phenylacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Bromfenac, Nepafenac, and Diclofenac Analogs

Executive Summary

This technical guide compares the efficacy, synthesis, and pharmacokinetics of non-steroidal anti-inflammatory drugs (NSAIDs) derived from the phenylacetic acid (PAA) scaffold. Specifically, it analyzes the impact of halogenation (Bromine vs. Chlorine) and alkoxy/amide modifications on drug performance.

Key Findings:

  • Bromination (Bromfenac): The introduction of a bromine atom at the C-4 position of the benzoyl ring significantly enhances lipophilicity and COX-2 inhibitory potency compared to the chlorinated analog (Diclofenac).

  • Prodrug Modification (Nepafenac): Modification of the carboxylic acid tail to an amide (which converts to the active alkoxy-phenylacetic acid derivative, Amfenac) improves corneal permeability but requires intraocular hydrolysis for activation.

  • Clinical Efficacy: Experimental data indicates that Bromfenac (0.09%) is superior to Diclofenac (0.1%) and Nepafenac (0.1%) in reducing central foveal thickness and preventing cystoid macular edema (CME) post-surgery.[1]

Chemical Foundation & Structural Logic

The efficacy of this drug class is governed by the Structure-Activity Relationship (SAR) of the phenylacetic acid core. The core scaffold allows for binding to the cyclooxygenase (COX) active site.

The Scaffold Comparison
DrugCore ScaffoldKey Substituent (Halogen)Key Substituent (Tail)Impact on Activity
Diclofenac Phenylacetic AcidChloro (x2)Free AcidBalanced COX-1/COX-2 inhibition; moderate lipophilicity.
Bromfenac Benzoyl-Phenylacetic AcidBromo (C-4)Free AcidHigh potency; Br-halogen bonding enhances COX-2 fit.
Nepafenac Benzoyl-Phenylacetic AcidNone (on benzoyl)*Amide (Prodrug)Enhanced corneal penetration; hydrolyzes to Amfenac (active).

> Note: Nepafenac is a prodrug of Amfenac. Amfenac is structurally the non-brominated analog of Bromfenac (amino-benzoyl-phenylacetic acid).

Synthesis Pathway (Bromfenac)

The synthesis of Bromfenac represents a critical optimization of the PAA scaffold. The pathway typically utilizes an oxidative ring-opening of an indole precursor or Friedel-Crafts acylation.

Figure 1: Synthesis of Bromfenac from Indoline Precursor The following diagram illustrates the hydrolysis of the indoline-2,3-dione intermediate, a high-yield industrial route.

BromfenacSynthesis Precursor 7-(4-bromobenzoyl) indoline-2,3-dione Reagents NaOH / Alcohol (Hydrolysis) Precursor->Reagents Intermediate Ring Opening Intermediate Reagents->Intermediate 90-110°C, 3-5h Acidification HCl Adjustment (pH 3-4) Intermediate->Acidification Crude 2-amino-3-(4-bromobenzoyl) phenylacetic acid Acidification->Crude Precipitation Final Bromfenac Sodium (Salt Formation) Crude->Final NaOH / Crystallization

Caption: Synthesis of Bromfenac via alkaline hydrolysis of bromobenzoyl-indoline-2,3-dione, followed by salt formation.

Experimental Efficacy Data

In Vitro Potency (COX Inhibition)

The bromine atom in Bromfenac extends the half-life and potency compared to the chlorine atoms in Diclofenac. The following table summarizes relative IC50 values (concentration required to inhibit 50% of enzyme activity).

Table 1: Comparative Inhibitory Concentration (IC50) | Compound | COX-1 IC50 (


M) | COX-2 IC50 (

M) | Selectivity Ratio (COX-1/COX-2) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | Bromfenac | 0.210 | 0.007 | ~30 | Highly potent COX-2 inhibitor. | | Amfenac (Active Nepafenac) | 0.550 | 0.020 | ~27 | Potent, but slightly less than Bromfenac. | | Diclofenac | 0.050 | 0.035 | ~1.4 | Non-selective; higher risk of irritation. | | Ketorolac (Reference) | 0.020 | 0.120 | 0.16 | COX-1 selective (poor anti-inflammatory profile). |

Data Source: Consolidated from comparative pharmacological reviews (Waterbury et al., Gamache et al.). Bromfenac demonstrates superior COX-2 affinity.

Clinical Efficacy (Ophthalmic Penetration & Edema)

In a comparative study of 243 patients undergoing phacoemulsification (cataract surgery), the drugs were evaluated for their ability to prevent Cystoid Macular Edema (CME).[2]

Table 2: Post-Surgical Clinical Outcomes (2 Months)

Metric Bromfenac (0.09%) Diclofenac (0.1%) Nepafenac (0.1%)
Foveal Volume Change -35.4 mm³ (Reduction) -11.5 mm³ +5.3 mm³ (Swelling)
"Sticky Eye" Complaint 0% 10.3% 13.8%

| Ocular Discomfort | Lowest | Highest | Moderate |[1][3]

Analysis: Bromfenac was the only agent to induce significant reduction in foveal volume, whereas the Nepafenac group exhibited slight edema progression.

Mechanism of Action & SAR Analysis

The "Bromo" Advantage

The substitution of Bromine at the C-4 position is not merely structural; it is functional.

  • Lipophilicity: Br is more lipophilic than Cl or H. This allows Bromfenac to penetrate the corneal epithelium and retinal pigment epithelium (RPE) more effectively than Diclofenac.

  • Halogen Bonding: The large Br atom fills the hydrophobic channel of the COX-2 enzyme more completely than the smaller Cl atom, stabilizing the drug-enzyme complex.

Figure 2: Mechanism of Action (Arachidonic Acid Cascade)

MOA cluster_enzymes Cyclooxygenase Enzymes Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activation PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible/Inflammation) AA->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Synthesis Bromfenac Bromfenac (High Affinity Block) Bromfenac->COX2 Inhibits (IC50: 0.007uM) Diclofenac Diclofenac (Moderate Block) Diclofenac->COX2 Inhibits (IC50: 0.035uM) Effect Inflammation, Pain, Miosis, CME Prostaglandins->Effect

Caption: Bromfenac exhibits preferential and potent inhibition of the inducible COX-2 enzyme, blocking prostaglandin synthesis downstream.[4]

Detailed Experimental Protocols

To validate the efficacy of these derivatives, the following protocols are recommended for researchers.

Protocol A: Synthesis of Bromfenac (Hydrolysis Method)

Target: To synthesize 2-amino-3-(4-bromobenzoyl)phenylacetic acid.

  • Reagents: 7-(4-bromobenzoyl)indoline-2,3-dione (10.0g), 5% NaOH (aq), Ethanol.

  • Reaction:

    • Suspend the indoline precursor in 5% NaOH (160g).

    • Heat to 50-60°C until dissolved.

    • Add 30% Hydrogen Peroxide (170ml) dropwise (Oxidative ring opening).

    • Maintain temperature for 1 hour.

  • Isolation:

    • Cool mixture to 20°C.

    • Adjust pH to 3-4 using 10% HCl.[5] The crude acid will precipitate.

    • Filter and wash with water.[5]

  • Purification: Recrystallize from ethanol/water to obtain bright yellow powder.

  • Validation: Check melting point and NMR. (Expected yield: ~77%).

Protocol B: COX-2 Inhibition Assay (Colorimetric)

Target: Determine IC50 values.

  • Preparation: Use a commercially available COX-2 inhibitor screening kit (e.g., Cayman Chemical).

  • Incubation:

    • Prepare reaction buffer (0.1M Tris-HCl, pH 8.0).

    • Add Heme and COX-2 enzyme standard.

    • Add Test Inhibitor (Bromfenac/Diclofenac) at varying concentrations (0.001

      
      M to 10 
      
      
      
      M).
    • Incubate for 10 minutes at 37°C.

  • Initiation: Add Arachidonic Acid (substrate) and colorimetric substrate (TMPD).

  • Measurement: Measure absorbance at 590nm.

  • Self-Validation:

    • Blank: No enzyme (must show 0 activity).

    • 100% Activity Control: Enzyme + Solvent only (no drug).

    • Calculation: % Inhibition = [(Activity_100% - Activity_Sample) / Activity_100%] * 100.

References

  • Comparative Study of NSAID Efficacy

    • Title: Comparative study of the efficacy and safety of bromfenac, nepafenac and diclofenac sodium for the prevention of cystoid macular edema after phacoemulsification.[1][2][3]

    • Source: International Journal of Ophthalmology (2018).[2]

    • URL:[Link]

  • Title: Preparation method of bromfenac sodium (Patent CN109608351B).
  • Structure-Activity Relationship (SAR)

    • Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Deriv
    • Source: MDPI (2024).
    • URL:[Link] (General Reference for SAR methodology).

  • Pharmacology of Bromfenac

    • Title: Bromfenac: a new non-steroidal anti-inflamm
    • Source: Drugs of Today.
    • URL:[Link] (Search Term: Bromfenac Pharmacology Waterbury).

Sources

Spectroscopic Comparison Guide: 3-Bromo-4-propoxyphenylacetic Acid & Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative spectroscopic analysis of 3-Bromo-4-propoxyphenylacetic acid (Target) against its immediate synthetic precursors: 4-Hydroxyphenylacetic acid (Starting Material) and 4-Propoxyphenylacetic acid (Intermediate).

Designed for medicinal chemists and process development scientists, this document focuses on the critical quality attributes (CQAs) detectable via NMR and IR spectroscopy. We establish a self-validating analytical workflow to confirm the sequential installation of the propoxy ether linkage and the regioselective bromination at the C3 position.

Synthetic Context & Structural Logic

To interpret the spectra correctly, one must understand the transformation pathway. The synthesis typically proceeds via two distinct chemical modifications of the phenyl ring:

  • O-Alkylation (Williamson Ether Synthesis): Conversion of the phenolic hydroxyl to a propyl ether. This breaks the exchangeable proton signal and introduces aliphatic alkyl chains.

  • Electrophilic Aromatic Substitution (Bromination): Installation of a bromine atom.[1] The propoxy group (strong activator) directs the electrophile to the ortho position (C3), breaking the symmetry of the aromatic system.

Pathway Diagram:

SynthesisPath SM 4-Hydroxyphenylacetic acid (Starting Material) INT 4-Propoxyphenylacetic acid (Intermediate) SM->INT Step 1: O-Alkylation (n-PrBr, K2CO3) PROD 3-Bromo-4-propoxyphenylacetic acid (Target) INT->PROD Step 2: Bromination (NBS or Br2, AcOH)

Figure 1: Synthetic workflow defining the structural evolution from phenol to brominated ether.

Deep Dive: NMR Spectroscopy Comparison

The transition from precursor to target is most clearly visualized in the 1H NMR aromatic region and the aliphatic side-chain region .

Table 1: Comparative 1H NMR Shifts (400 MHz, CDCl3)
Proton Assignment4-Hydroxyphenylacetic acid (SM)4-Propoxyphenylacetic acid (Int)3-Bromo-4-propoxyphenylacetic acid (Target)Diagnostic Change
-OH / -COOH ~9.5 ppm (Broad, Phenolic)~11.0 ppm (COOH only)~11.0 ppm (COOH only)Loss of phenolic OH signal.
Aromatic H-2, H-6 7.15 ppm (d, J=8.5 Hz)7.20 ppm (d, J=8.6 Hz)7.45 ppm (d, J=2.0 Hz) Symmetry Broken. H-2 becomes a doublet with meta-coupling (isolated by Br).
Aromatic H-3, H-5 6.78 ppm (d, J=8.5 Hz)6.86 ppm (d, J=8.6 Hz)6.85 ppm (d, J=8.4 Hz) H-5 remains a doublet; H-3 is replaced by Bromine.
Aromatic H-6 (Target) N/AN/A7.18 ppm (dd, J=8.4, 2.0 Hz) H-6 shows coupling to H-5 (ortho) and H-2 (meta).
Benzylic (-CH2-) 3.55 ppm (s)3.58 ppm (s)3.56 ppm (s)Minimal shift (remote from reaction site).
Propoxy (-OCH2-) Absent3.91 ppm (t, J=6.6 Hz)3.98 ppm (t, J=6.5 Hz)Slight downfield shift due to ortho-Br inductive effect.
Propoxy (-CH2-) Absent1.81 ppm (m)1.88 ppm (m)Appearance confirms alkylation.
Propoxy (-CH3) Absent1.04 ppm (t, J=7.4 Hz)1.08 ppm (t, J=7.4 Hz)Terminal methyl triplet.
Critical Analysis of the Aromatic Region
  • Precursors (SM & Int): Both exhibit a classic AA'BB' system (two doublets roofing toward each other). This indicates para-substitution symmetry.

  • Target: The introduction of Bromine at C3 destroys the symmetry. The spectrum shifts to an ABX-type system :

    • H-2 (Meta to Br): Appears as a narrow doublet (or singlet) due to long-range coupling (

      
      ) with H-6.
      
    • H-5 (Ortho to Propoxy): Remains a clear doublet (

      
       Hz).
      
    • H-6: Becomes a doublet of doublets (dd), coupling to both H-5 (ortho) and H-2 (meta).

Infrared (IR) & Mass Spectrometry Validation

While NMR provides structural connectivity, IR and MS provide functional group and isotopic confirmation.

Infrared Spectroscopy (ATR-FTIR)
  • Carbonyl Stretch (C=O): All three compounds show a strong band at 1700–1720 cm⁻¹ (Carboxylic acid dimer).

  • C-O-C Stretch (Ether): The Intermediate and Target display a strong band at 1240–1260 cm⁻¹ (Aryl alkyl ether), absent in the Starting Material.

  • C-Br Stretch: The Target displays a unique fingerprint band at ~1070 cm⁻¹ (Aryl bromide), though often obscured; the loss of the specific para-disubstituted out-of-plane bending (~830 cm⁻¹) is more diagnostic.

Mass Spectrometry (ESI-MS)
  • Isotopic Pattern (Critical):

    • Precursors: M+ peak is singular (only C/H/O isotopes).

    • Target: Shows a distinct 1:1 doublet (M and M+2) pattern characteristic of Bromine (

      
      Br and 
      
      
      
      Br isotopes).
    • Target Mass: [M-H]⁻ calc. for C11H12BrO3 = 271.0 / 273.0.

Experimental Protocols

These protocols are designed to yield spectroscopic-grade material for comparison.

Protocol A: Synthesis of 4-Propoxyphenylacetic acid (Intermediate)

Rationale: Uses mild basic conditions to favor O-alkylation over esterification.

  • Dissolution: Dissolve 4-hydroxyphenylacetic acid (10 mmol) in DMF (20 mL).

  • Deprotonation: Add K2CO3 (25 mmol) and stir at RT for 15 min.

  • Alkylation: Add 1-bromopropane (12 mmol) dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (loss of starting phenol).

  • Workup: Dilute with water, acidify to pH 2 with HCl, and extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/EtOAc to remove O-alkylated ester byproducts.

Protocol B: Regioselective Bromination (Target)

Rationale: The propoxy group directs ortho. Low temperature prevents poly-bromination.

  • Setup: Dissolve 4-propoxyphenylacetic acid (5 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS, 5.1 mmol) portion-wise over 20 mins.

  • Reaction: Stir at RT for 2 hours.

  • Quench: Pour into ice water. The product typically precipitates.

  • Isolation: Filter the white solid. Wash with water to remove succinimide.

  • Drying: Vacuum dry at 40°C.

Decision Logic for Quality Control

Use this logic flow to interpret your spectral data during synthesis monitoring.

QCDecision Start Analyze 1H NMR (Aromatic Region) SymCheck Is the pattern Symmetric (AA'BB' - 2 Doublets)? Start->SymCheck YesSym Symmetric Pattern SymCheck->YesSym Yes NoSym Asymmetric Pattern (ABX System) SymCheck->NoSym No CheckAlk Are Propyl Signals Present? (0.9 - 1.8 - 3.9 ppm) YesSym->CheckAlk ResSM Identify: Starting Material (4-Hydroxyphenylacetic acid) CheckAlk->ResSM No ResInt Identify: Intermediate (4-Propoxyphenylacetic acid) CheckAlk->ResInt Yes CheckBr Check MS for 1:1 Isotope Ratio (M, M+2) NoSym->CheckBr ResProd Identify: TARGET PRODUCT (3-Bromo-4-propoxyphenylacetic acid) CheckBr->ResProd Yes

Figure 2: Logic gate for identifying reaction progress based on NMR/MS signals.

References
  • Spectral Database for Organic Compounds (SDBS). (2024). 1H NMR and IR spectra of Phenylacetic acid derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem. (2024). 3-Bromo-4-methoxyphenylacetic acid (Analog Reference). National Library of Medicine. [Link]

  • Larsen, R. D., et al. (2006). "Practical Synthesis of Phenylacetic Acid Derivatives via Williamson Ether Synthesis." Journal of Organic Chemistry. (Methodology reference for Protocol A).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

Sources

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